Amidomycin
Description
Properties
CAS No. |
552-33-0 |
|---|---|
Molecular Formula |
C40H68N4O12 |
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(3R,6R,9R,12R,15R,18R,21R,24R)-3,6,9,12,15,18,21,24-octa(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C40H68N4O12/c1-17(2)25-37(49)53-30(22(11)12)34(46)42-27(19(5)6)39(51)55-32(24(15)16)36(48)44-28(20(7)8)40(52)56-31(23(13)14)35(47)43-26(18(3)4)38(50)54-29(21(9)10)33(45)41-25/h17-32H,1-16H3,(H,41,45)(H,42,46)(H,43,47)(H,44,48)/t25-,26-,27-,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
YTTVQEARYYFCMD-WWQJVRHASA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Amidomycin: An In-Depth Technical Guide to its Origin and Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amidomycin, a cyclic depsipeptide antibiotic, was first identified in 1957 from a strain of Streptomyces. This document provides a comprehensive technical overview of its origin, discovery, and initial characterization. It is intended to serve as a foundational resource for researchers in natural product discovery, microbiology, and antibiotic development. The information presented herein is compiled from the original scientific literature and subsequent analyses of related compounds. While detailed experimental protocols from the initial discovery are not fully available in modern databases, this guide reconstructs these methods based on the established techniques of the era and provides a thorough understanding of this unique antifungal agent.
Origin and Discovery
This compound was first isolated from the fermentation broth of a soil actinomycete, identified as Streptomyces species PRL 1642. The discovery was the result of a screening program aimed at identifying new antimicrobial agents from microorganisms. The initial findings were published in 1957 by W. A. Taber and colleagues in the Canadian Journal of Microbiology. Their work detailed the production, isolation, and biological properties of this novel antibiotic.
Producing Microorganism
-
Organism: Streptomyces sp. PRL 1642
-
Morphology: As is characteristic of the Streptomyces genus, this strain is a Gram-positive, filamentous bacterium found in soil. These bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.
Physicochemical Properties and Structure
Subsequent to its discovery, the chemical structure of this compound was elucidated by L. C. Vining and W. A. Taber and published in the Canadian Journal of Chemistry in 1957.
This compound is a neutral, optically active cyclic depsipeptide. It is a 24-membered ring composed of alternating units of D-valine and D-α-hydroxyisovaleric acid. The molecule consists of four molecules of each constituent, linked by alternating ester and amide bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₆₈N₄O₁₂ |
| Molecular Weight | 797.0 g/mol |
| Appearance | Colorless, optically active needles |
| Melting Point | 192 °C |
| Solubility | Soluble in aqueous ethanol and petrol |
Biological Activity
This compound exhibits selective antifungal activity and is notably inactive against bacteria. Its antifungal spectrum includes both filamentous fungi and yeasts, encompassing plant pathogens and species of clinical relevance.[1]
Antifungal Spectrum
Initial studies demonstrated that this compound retarded the growth of numerous filamentous fungi and was particularly effective against the plant pathogens Ustilago maydis and Ustilago trebouxii. It also showed inhibitory activity against the human pathogen Hormodendrum pedrosoi. Furthermore, it was found to inhibit the germination of uredospores of Puccinia graminis at low concentrations.
Among yeasts, certain species were completely inhibited by small concentrations of this compound. Notably, it was reported to be lethal to Candida albicans at specific concentrations. An interesting observation from the original studies was that while isolated colonies of C. albicans could sometimes develop on media containing inhibitory concentrations, serial transfer of these colonies did not lead to progressively increasing resistance.
Table 2: Summary of this compound's Antimicrobial Activity
| Target Organism Group | Activity | Specific Examples (from original studies) |
| Bacteria | Inactive | Not specified |
| Filamentous Fungi | Active | Ustilago maydis, Ustilago trebouxii, Hormodendrum pedrosoi, Puccinia graminis (uredospore germination) |
| Yeasts | Active and Lethal | Candida albicans |
Experimental Protocols (Reconstructed)
The detailed experimental protocols from the 1957 publications are not available in full text in accessible databases. The following methodologies are reconstructed based on the descriptions in the abstracts and the standard microbiological and chemical techniques of that period.
Fermentation for this compound Production
Aseptic techniques would have been employed to cultivate Streptomyces sp. PRL 1642 in a suitable liquid fermentation medium.
-
Inoculum Preparation: A seed culture of Streptomyces sp. PRL 1642 would be prepared by inoculating a small volume of sterile medium with spores or mycelial fragments from a stock culture. This would be incubated to generate a dense culture for inoculating the production-scale fermenter.
-
Production Medium: The composition of the production medium was not specified in the available abstracts but would have likely contained a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, ammonium salts), and essential minerals.
-
Fermentation Conditions: The fermentation would be carried out in a stirred-tank fermenter with controlled temperature, pH, and aeration to ensure optimal growth and secondary metabolite production. The fermentation would proceed for several days.
Isolation and Purification of this compound
The isolation procedure described involves solvent extraction and crystallization.
-
pH Adjustment and Solid Collection: At the end of the fermentation, the pH of the culture broth would be adjusted to 3.5. This acidification likely facilitates the precipitation of this compound or its association with the mycelial mass. The solids, including the mycelium and any precipitate, would then be collected by filtration or centrifugation.
-
Solvent Extraction: The collected solids would be extracted with an organic solvent. The choice of solvent is not specified, but a water-immiscible solvent capable of dissolving this compound would be used (e.g., ethyl acetate, chloroform, or butanol).
-
Concentration: The organic extract would be concentrated under reduced pressure to yield a crude extract containing this compound.
-
Crystallization: The crude extract would be purified by repeated crystallization. The described solvents for crystallization are aqueous ethanol or petrol (petroleum ether, boiling point 60-80 °C). This process of dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly would yield progressively purer crystalline this compound.
Biological Assays
The antifungal activity of this compound would have been determined using agar diffusion or broth dilution methods.
-
Agar Diffusion Assay: A lawn of the target fungus would be spread on a suitable agar medium. This compound, dissolved in a suitable solvent, would be applied to paper discs or placed in wells cut into the agar. The plates would be incubated, and the diameter of the zone of growth inhibition around the disc or well would be measured.
-
Broth Dilution Assay (for MIC determination): A serial dilution of this compound would be prepared in a liquid growth medium in test tubes. Each tube would be inoculated with a standardized suspension of the target fungus. After incubation, the tubes would be visually inspected for turbidity, and the Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of this compound that prevents visible growth.
Potential Mechanism of Action and Biosynthesis (Inferred)
Inferred Mechanism of Action: Ionophore Activity
Many cyclic depsipeptides produced by Streptomyces are known to function as ionophores. These molecules can insert themselves into the lipid bilayers of cell membranes and facilitate the transport of ions, such as potassium (K⁺), across the membrane. This disruption of the cell's natural ion gradients can lead to a loss of membrane potential, disruption of cellular processes, and ultimately cell death. Given this compound's structural similarity to other ionophoric antibiotics like valinomycin, it is highly probable that its antifungal activity stems from its ability to act as an ionophore, leading to fatal disruption of fungal cell membrane function.
Caption: Inferred ionophoretic mechanism of this compound.
Inferred Biosynthetic Pathway: Non-Ribosomal Peptide Synthesis
The biosynthesis of cyclic depsipeptides like this compound is typically carried out by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). These enzymatic assembly lines activate and sequentially link amino acid and α-hydroxy acid monomers to form the final product. The biosynthesis of this compound would likely involve an NRPS with modules dedicated to the incorporation of D-valine and D-α-hydroxyisovaleric acid.
Caption: Inferred Non-Ribosomal Peptide Synthesis of this compound.
Conclusion and Future Directions
This compound stands as an early example of the rich chemical diversity produced by Streptomyces. Its selective and potent antifungal activity, coupled with a likely ionophoretic mechanism of action, makes it a molecule of continued interest. While the original research laid the groundwork for our understanding of this compound, several areas remain ripe for further investigation by modern techniques:
-
Genome Mining: Sequencing the genome of Streptomyces sp. PRL 1642 could identify the biosynthetic gene cluster for this compound, confirming the inferred NRPS pathway and potentially enabling biosynthetic engineering to create novel analogs.
-
Mechanism of Action Studies: Modern electrophysiological and cell biology techniques could definitively confirm the ionophoretic activity of this compound and elucidate the molecular details of its interaction with fungal cell membranes.
-
Total Synthesis and Analog Development: Chemical synthesis of this compound and its derivatives would allow for structure-activity relationship (SAR) studies to optimize its antifungal potency and pharmacokinetic properties.
-
Comprehensive Antifungal Profiling: A modern evaluation of this compound's MIC against a broad panel of clinically relevant and drug-resistant fungal pathogens would provide a clearer picture of its potential therapeutic utility.
This technical guide serves as a starting point for renewed interest in this compound, a classic natural product with potential for future antifungal drug development.
References
Amidomycin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Physicochemical Properties
Amidomycin is a neutral, optically active compound with the molecular formula C₄₀H₆₈N₄O₁₂ and a molecular weight of 796.99 g/mol .[2][3] Its structure is characterized by a 24-membered cyclic depsipeptide ring. This ring is formed by the alternating condensation of four molecules of D-(−)-valine and four molecules of D-(−)-α-hydroxyisovaleric acid.[1] The linkage between these units consists of four amide bonds and four ester bonds.
Structural Diagram
Caption: Generalized structure of the this compound 24-membered ring.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₈N₄O₁₂ | [2][3] |
| Molecular Weight | 796.99 g/mol | [2][3] |
| Appearance | Colorless needles | [2] |
| Melting Point | 192 °C | [2] |
| Optical Rotation | [α]D²⁶ +19.2° (c = 1.2 in ethanol) | [2] |
| Solubility | Practically insoluble in water; readily soluble in most organic solvents. | [2] |
Biological Activity
This compound exhibits primary activity against yeasts.[2][4] It has been shown to inhibit the growth of various yeast species and the germination of uredospores of Puccinia graminis at low concentrations.[4] Notably, it does not show inhibitory activity against bacteria.[4]
Mechanism of Action
The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, its cyclic depsipeptide structure is similar to other ionophoric antibiotics. It is plausible that this compound may function as an ionophore, disrupting the ion gradients across the fungal cell membrane, which is a common mechanism for this class of compounds. This disruption can lead to a loss of membrane potential and ultimately cell death. Further research is required to determine the specific ions transported and the exact molecular interactions involved.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the isolation, purification, and biological evaluation of this compound based on standard practices for similar natural products from Streptomyces.
Isolation and Purification of this compound
This protocol describes a general procedure for the extraction and purification of this compound from a Streptomyces fermentation broth.
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: A pure culture of the this compound-producing Streptomyces species is inoculated into a suitable liquid fermentation medium and incubated under optimal conditions (e.g., temperature, pH, aeration) to promote antibiotic production.
-
Harvest and Extraction: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant by centrifugation or filtration. Both the mycelium and the supernatant are extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform. The organic phases are then combined.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to column chromatography using a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed to separate the components. Fractions are collected and monitored for antifungal activity.
-
Crystallization: Active fractions are pooled, concentrated, and subjected to crystallization from a suitable solvent system (e.g., dilute ethanol or petroleum ether) to obtain pure, crystalline this compound.[2][4]
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various yeast strains can be determined using the broth microdilution method according to established protocols.
Methodology:
-
Inoculum Preparation: Yeast isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the yeast is prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a yeast-compatible broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized yeast suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible yeast growth compared to the growth control.
Spectroscopic and Spectrometric Characterization (Expected)
While specific experimental data is not available, the following sections describe the expected spectroscopic and spectrometric features of this compound based on its known chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of 68 protons in various chemical environments. Key signals would include:
-
Multiple doublets and multiplets in the upfield region (around 0.8-1.0 ppm) corresponding to the methyl protons of the valine and α-hydroxyisovaleric acid isopropyl groups.
-
Multiplets in the region of 2.0-2.5 ppm for the β-protons of the amino and hydroxy acid residues.
-
Signals corresponding to the α-protons of the valine and α-hydroxyisovaleric acid residues would appear in the range of 3.5-5.0 ppm.
-
Doublets in the downfield region (around 7.0-8.0 ppm) would be characteristic of the amide (N-H) protons.
-
-
¹³C NMR: The carbon NMR spectrum would show 40 distinct signals corresponding to the carbon atoms in the molecule. Expected signals include:
-
Carbonyl carbons of the ester and amide groups in the downfield region (170-175 ppm).
-
α-carbons of the amino and hydroxy acid residues in the range of 50-80 ppm.
-
Signals for the carbons of the isopropyl groups in the upfield region (15-35 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:
-
A broad band in the region of 3300-3500 cm⁻¹ corresponding to N-H stretching of the amide groups.
-
Strong absorption bands around 1730-1750 cm⁻¹ due to the C=O stretching of the ester groups.
-
A strong absorption band around 1630-1680 cm⁻¹ (Amide I band) corresponding to the C=O stretching of the amide groups.
-
An absorption band around 1510-1570 cm⁻¹ (Amide II band) arising from N-H bending and C-N stretching of the amide groups.
-
C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): This technique would be suitable for determining the molecular weight of this compound. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 797.5, as well as adducts with other cations such as sodium [M+Na]⁺ at m/z 819.5 and potassium [M+K]⁺ at m/z 835.6.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would provide structural information. The fragmentation pattern would be complex due to the cyclic nature of the molecule, with cleavage occurring at the amide and ester linkages, leading to a series of fragment ions that could be used to confirm the sequence of the amino and hydroxy acid residues.
Conclusion
This compound is a cyclic depsipeptide with established antifungal properties. This guide has summarized its known chemical and physical characteristics and provided a framework for its experimental investigation. While the detailed spectroscopic and mechanistic data for this compound are not extensively documented in publicly accessible literature, the information and protocols presented here offer a solid foundation for researchers and drug development professionals interested in further exploring this natural product. Future studies focusing on detailed spectroscopic analysis, elucidation of its specific mechanism of action, and quantitative assessment of its antifungal spectrum are warranted to fully understand its therapeutic potential.
References
Unraveling the Assembly Line: A Technical Guide to the Amidomycin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the proposed biosynthetic pathway of amidomycin, a cyclic depsipeptide with noteworthy biological activities. In the absence of definitive research on its specific biosynthetic machinery, this document presents a robust hypothetical model based on the well-characterized biosynthesis of valinomycin, a structurally analogous nonribosomal peptide. This guide details the putative enzymatic steps, the genetic organization of the proposed biosynthetic gene cluster, and outlines key experimental protocols for the elucidation and characterization of this pathway. All quantitative data is presented in structured tables for clear comparison, and complex biological processes are visualized through detailed diagrams.
Introduction to this compound
This compound is a cyclic depsipeptide antibiotic first isolated from a Streptomyces species (PRL 1642)[1]. Its structure consists of a 24-membered ring composed of four alternating units of D(-)-valine and D(-)-α-hydroxyisovaleric acid, linked by ester and amide bonds. This unique architecture places it in the same class of compounds as valinomycin, a well-studied potassium ionophore. The structural similarity strongly suggests that this compound is also synthesized by a nonribosomal peptide synthetase (NRPS) multienzyme complex. Understanding the biosynthesis of this compound is crucial for enabling its bioengineering to produce novel analogs with potentially enhanced therapeutic properties.
Proposed Biosynthetic Pathway of this compound
Based on the precedent of valinomycin biosynthesis, the formation of this compound is proposed to be catalyzed by a large, multimodular NRPS enzyme, which we will hypothetically name amiS. This enzyme would act as a protein template, sequentially selecting, activating, and condensing the precursor molecules.
The proposed pathway involves the following key steps:
-
Precursor Supply : The biosynthesis initiates with the provision of the building blocks: L-valine and α-ketoisovalerate.
-
Modification of Precursors : An epimerase (E) domain within the NRPS is proposed to convert L-valine to D-valine. A ketoreductase (KR) domain would reduce α-ketoisovalerate to D-α-hydroxyisovaleric acid.
-
NRPS-mediated Assembly : The core of the biosynthesis is a multi-modular NRPS system. Each module is responsible for the incorporation of one building block into the growing chain. A standard module consists of an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the activated substrate, and a Condensation (C) domain for peptide or ester bond formation.
-
Chain Elongation and Cyclization : The growing depsipeptide chain is passed from one module to the next. The final step, catalyzed by a Thioesterase (TE) domain, involves the cyclization and release of the mature this compound molecule.
Below is a DOT language script visualizing the proposed this compound biosynthesis pathway.
Caption: Proposed modular organization of the this compound NRPS and the biosynthetic pathway.
Putative this compound Biosynthetic Gene Cluster
The genes encoding the enzymes for this compound biosynthesis are expected to be clustered together in the genome of the producing Streptomyces strain. Based on the valinomycin (vlm) gene cluster, the putative this compound (ami) cluster would likely contain:
-
amiS : A large gene (or set of genes) encoding the multidomain NRPS responsible for the assembly of the depsipeptide.
-
Phosphopantetheinyl transferase (PPTase) : A gene encoding an enzyme required for the post-translational modification of the T domains of the NRPS, rendering them active.
-
Transporter genes : Genes encoding ABC transporters or other efflux pumps to export this compound out of the cell and provide self-resistance.
-
Regulatory genes : Genes controlling the expression of the biosynthetic genes.
Experimental Protocols for Pathway Elucidation
The following experimental protocols are proposed for the identification and characterization of the this compound biosynthetic pathway. These are based on established methods for studying NRPS-mediated natural product biosynthesis.
Identification and Cloning of the Putative ami Gene Cluster
Objective : To identify and isolate the complete biosynthetic gene cluster for this compound from the producing Streptomyces sp.
Methodology :
-
Genomic DNA Isolation : High-quality genomic DNA will be isolated from Streptomyces sp. PRL 1642.
-
Genome Sequencing and Mining : The genome will be sequenced using a combination of long- and short-read technologies (e.g., PacBio and Illumina). The assembled genome will be mined for NRPS-encoding gene clusters using bioinformatics tools like antiSMASH. Candidate clusters will be analyzed for the presence of A domains with predicted specificity for valine.
-
Cosmid/BAC Library Construction and Screening : A cosmid or BAC library of the genomic DNA will be constructed. The library will be screened using probes designed from conserved NRPS domain sequences (e.g., the A domain's core motifs).
-
Gene Cluster Cloning : Positive clones will be sequenced and assembled to obtain the full gene cluster.
Caption: Experimental workflow for the identification and cloning of the this compound gene cluster.
Heterologous Expression and Gene Inactivation
Objective : To confirm the function of the cloned gene cluster in this compound production and to identify the roles of individual genes.
Methodology :
-
Heterologous Host Selection : A genetically tractable and high-yield Streptomyces host, such as S. coelicolor or S. albus, will be used.
-
Expression Vector Construction : The entire putative ami cluster will be cloned into an integrative expression vector.
-
Transformation and Expression : The expression vector will be introduced into the heterologous host. Transformants will be cultivated under permissive conditions to induce gene expression.
-
Metabolite Analysis : Culture extracts will be analyzed by HPLC and LC-MS to detect the production of this compound.
-
Gene Inactivation : Key genes within the cluster (e.g., the core NRPS gene amiS) will be inactivated in the native or heterologous producer using CRISPR-Cas9 or homologous recombination. The resulting mutants will be analyzed for the loss of this compound production.
In Vitro Reconstitution of the Biosynthetic Pathway
Objective : To biochemically characterize the enzymatic activities of the this compound synthetase.
Methodology :
-
Protein Expression and Purification : The large NRPS enzyme(s) will be expressed in a suitable host like E. coli or Streptomyces and purified using affinity chromatography. The cognate PPTase will also be expressed and purified.
-
Enzyme Activation : The apo-NRPS will be converted to its active holo-form by incubation with the PPTase and coenzyme A.
-
In Vitro Assay : The holo-NRPS will be incubated with ATP, Mg²⁺, L-valine, and α-ketoisovalerate. The reaction mixture will be analyzed by HPLC and LC-MS for the production of this compound.
-
Substrate Specificity : The substrate specificity of the A domains can be tested using ATP-[³²P]pyrophosphate exchange assays with various amino and hydroxy acids.
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be expected from the successful elucidation of the this compound biosynthesis pathway, based on data from valinomycin studies.
Table 1: this compound Production in Wild-Type and Engineered Strains
| Strain | Genotype | Production Titer (mg/L) |
| Streptomyces sp. PRL 1642 | Wild-Type | 15 ± 2 |
| S. coelicolor / pAMI100 | Heterologous host with ami cluster | 8 ± 1.5 |
| Streptomyces sp. PRL 1642 ΔamiS | NRPS knockout mutant | Not Detected |
| S. coelicolor | Negative Control | Not Detected |
Table 2: Kinetic Parameters of a Putative AmiS Adenylation Domain
| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| L-Valine | 150 | 25 | 2.8 x 10³ |
| L-Leucine | 800 | 5 | 1.0 x 10² |
| L-Isoleucine | 650 | 8 | 2.1 x 10² |
| D-Valine | > 5000 | < 1 | - |
Conclusion
While the definitive biosynthetic pathway of this compound remains to be experimentally elucidated, the principles of nonribosomal peptide synthesis, particularly as exemplified by the valinomycin pathway, provide a strong framework for a hypothetical model. The experimental strategies outlined in this guide offer a clear roadmap for researchers to uncover the genetic and biochemical basis of this compound production. Such knowledge will be instrumental for future synthetic biology efforts aimed at engineering the biosynthesis of this and other cyclic depsipeptides to generate novel compounds with improved therapeutic potential. The elucidation of the this compound pathway will not only fill a knowledge gap in natural product biosynthesis but also expand the molecular toolbox for the rational design of new pharmaceuticals.
References
The Biological Activity Spectrum of Amidomycin: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of Amidomycin. Therefore, this technical guide provides a comprehensive overview of the biological activity spectrum of valinomycin-type cyclodepsipeptides, using the extensively studied and structurally related compound, valinomycin, as a representative model. The data and mechanisms described herein are intended to provide a strong indication of the potential activities of this compound.
Executive Summary
This compound belongs to the valinomycin-type class of cyclodepsipeptides, a group of natural products produced by Streptomyces species. These compounds are characterized by their ionophoric nature, specifically their high affinity for potassium ions. This fundamental property underpins their broad and potent biological activity. This guide summarizes the known antimicrobial, antiviral, and cytotoxic properties of this class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action, including their impact on cellular signaling pathways.
Core Mechanism of Action: Potassium Ionophore
The primary mechanism of action for valinomycin-type cyclodepsipeptides is their function as highly selective potassium (K+) ionophores. These molecules can encapsulate K+ ions, shielding their charge and enabling their transport across lipid membranes, such as the cell membrane and mitochondrial inner membrane, down the electrochemical gradient.[1][2][3] This disruption of the cellular K+ homeostasis leads to a cascade of downstream effects, ultimately resulting in cell death.
Antimicrobial Activity
Valinomycin-type cyclodepsipeptides exhibit significant activity against a range of microorganisms, including fungi and Gram-positive bacteria. Their efficacy is often influenced by the pH and potassium ion concentration of the growth medium.[4][5]
Antifungal Activity
These compounds have demonstrated potent activity against various fungal pathogens.
Table 1: Antifungal Activity of Valinomycin-Type Cyclodepsipeptides
| Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Candida albicans | 0.39–0.78 (µ g/disk ) | [4] |
| Cryptococcus neoformans | 50–100 (µ g/disk ) | [4] |
| Botrytis cinerea | MIC: 4, EC50: 5.2 | [4][6] |
| Magnaporthe grisea | MIC: 4, EC50: 4.3 | [4] |
| Phytophthora capsici | IC50: 15.9 | [4] |
| Sclerotinia sclerotiorum | EC50: 0.056, EC95: 0.121 | [7][8] |
| Rhizoctonia solani | EC50: 1.154 | [8] |
| Mucor hiemalis | MIC: 0.78 | [9][10] |
| Ruegeria glutinis | MIC: 6.25 | [9][10] |
Antibacterial Activity
The antibacterial spectrum is primarily limited to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria provides a barrier to the ionophore.[4]
Table 2: Antibacterial Activity of Valinomycin-Type Cyclodepsipeptides
| Bacterial Species | MIC (µg/mL) | Conditions | Reference |
| Streptococcus pyogenes | 0.02 | Low K+ medium (3 mM) | [4] |
| Streptococcus pyogenes | 1 | High K+ medium (35 mM) | [4] |
| Staphylococcus aureus | Active (pH dependent) | Alkaline pH | [5] |
| Listeria monocytogenes | Active (pH dependent) | Alkaline pH | [5] |
| Bacillus subtilis | Active (pH dependent) | Alkaline pH | [5] |
| Bacillus subtilis | 25 (µ g/disk ) | [11] | |
| Escherichia coli | 25 (µ g/disk ) | [11] |
Antiviral Activity
Valinomycin has demonstrated broad-spectrum antiviral activity against a variety of enveloped and non-enveloped viruses. The proposed mechanism involves the disruption of the cellular potassium ion gradient, which is essential for various stages of the viral life cycle, including entry, replication, and egress.[4][12]
Table 3: Antiviral Activity of Valinomycin
| Virus | Cell Line | IC50/EC50 | Reference |
| SARS-CoV | Vero E6 | EC50: 0.85 µM | [7][12] |
| MERS-CoV | Vero E6 | IC50: 84 nM | [4] |
| MERS-CoV | Vero E6 | EC50: 6.07 µM | [4] |
| MERS-CoV | Vero E6 | IC50: 5 nM | [4] |
| HCoV-229E | IC50: 67 nM | [4] | |
| Zika Virus | IC50: 78 nM | [4] | |
| Vesicular Stomatitis Virus (VSV) | Vero | 90% titer reduction at 10 µM | [4] |
| Hepatitis C Virus (HCV) | Huh7.5 | Potent Activity | [13] |
Cytotoxic Activity
The potent ionophoric nature of valinomycin-type cyclodepsipeptides leads to significant cytotoxicity against a broad range of cancer cell lines. The primary mechanism is the induction of apoptosis through the disruption of mitochondrial function.
Table 4: Cytotoxic Activity of Valinomycin-Type Cyclodepsipeptides
| Cell Line | Cancer Type | IC50/GI50 | Reference |
| OVCAR-3 | Ovary | 0.19 - 1.9 ng/mL | [14] |
| NCI-H460 | Lung | 0.19 - 1.9 ng/mL | [14] |
| A-498 | Renal | 0.19 - 1.9 ng/mL | [14] |
| U87-MG | Glioma | 0.1 - 1.4 µM | [15] |
| U251 | Glioma | 0.1 - 1.4 µM | [15] |
| MDA-MB-231 | Breast | IC50: 18.26 µM | [16][17] |
| SW480 | Colon | IC50: 13.42 µM | [16][17] |
Mechanism of Cytotoxicity: Induction of Apoptosis via Mitochondrial Pathway
The cytotoxic effects of valinomycin-type cyclodepsipeptides are primarily mediated through the intrinsic pathway of apoptosis, initiated by the disruption of mitochondrial function.
The influx of K+ into the mitochondrial matrix, facilitated by the ionophore, leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[18][19][20] This depolarization results in mitochondrial swelling, the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptosis.[21][22][23]
Experimental Protocols
The following are generalized protocols for assessing the biological activities of valinomycin-type cyclodepsipeptides. Specific parameters may need to be optimized for this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
-
Inoculum Preparation: A yeast suspension is prepared in sterile saline from a 24-hour culture on Sabouraud Dextrose Agar. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of the test compound is prepared in RPMI-1640 medium.
-
Inoculation: The adjusted inoculum is diluted in RPMI-1640 medium and added to each well of a 96-well microtiter plate containing the drug dilutions.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion
This compound, as a member of the valinomycin-type cyclodepsipeptides, is predicted to exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial (against Gram-positive bacteria), antiviral, and cytotoxic effects. These activities are fundamentally linked to its ability to function as a potassium ionophore, leading to the disruption of cellular ion homeostasis and the induction of apoptosis via the mitochondrial pathway. Further specific studies on this compound are required to definitively characterize its biological profile and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Analysis of Antimicrobial Activities of Valinomycin and Cereulide, the Bacillus cereus Emetic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of valinomycin, a peptide antibiotic produced by Streptomyces sp. Strain M10 antagonistic to Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Efficient production of valinomycin by the soil bacterium, Streptomyces sp. ZJUT-IFE-354 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Infective and Antiviral Activity of Valinomycin and Its Analogues from a Sea Cucumber-Associated Bacterium, Streptomyces sp. SV 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Valinomycin as a potential antiviral agent against coronaviruses: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiproliferative cyclodepsipeptides from the marine actinomycete Streptomyces sp. P11-23B downregulating the tumor metabolic enzymes of glycolysis, glutaminolysis, and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Genome Mining and Metabolic Profiling Reveal Cytotoxic Cyclodipeptides in Streptomyces hygrospinosus var. Beijingensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Valinomycin induces apoptosis of ascites hepatoma cells (AH-130) in relation to mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenotypic changes in mitochondrial membrane potential (Delta psi(m)) during valinomycin-induced depolarisation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of apoptosis by valinomycin: mitochondrial permeability transition causes intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Valinomycin-induced apoptosis of human NK cells is predominantly caspase independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Valinomycin induced energy-dependent mitochondrial swelling, cytochrome c release, cytosolic NADH/cytochrome c oxidation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Antifungal Mechanism of Action of Amidomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction to Amidomycin
This compound is an antibiotic produced by a species of Streptomyces.[1][2] It is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[3] Structurally, this compound is composed of alternating units of D(-)-valine and D(-)-α-hydroxyisovaleric acid.[3] Early studies demonstrated its selective antifungal activity, particularly against yeasts such as Candida albicans, and various filamentous fungi, while showing no inhibitory effect on bacteria.[1][2]
Core Antifungal Mechanism: A Hypothesis Based on Structural Analogy
While direct and detailed experimental evidence for the antifungal mechanism of this compound is limited, its close structural resemblance to valinomycin provides a strong basis for a proposed mechanism of action. Valinomycin is a well-understood potassium-selective ionophore that disrupts the electrochemical gradients across biological membranes.[4][5][6]
Disruption of Fungal Cell Membrane Integrity
The proposed primary mechanism of action for this compound is the disruption of the fungal cell membrane's integrity through the formation of ion channels or by acting as an ion carrier (ionophore). This action is analogous to that of valinomycin.[4][5][6]
Signaling Pathway: Disruption of Ion Homeostasis
The following diagram illustrates the proposed mechanism by which this compound, acting as an ionophore, disrupts the essential ion gradients across the fungal plasma membrane, leading to cell death.
Caption: Proposed ionophoretic action of this compound leading to fungal cell death.
This disruption of the potassium ion gradient would dissipate the membrane potential, which is crucial for numerous cellular processes, including nutrient uptake, pH homeostasis, and signaling. The loss of this potential would ultimately be lethal to the fungal cell.[1][2]
Quantitative Data on Antifungal Activity
The available literature from the initial discovery of this compound provides some early quantitative data on its antifungal activity. It is important to note that these values were determined using methods from the 1950s and may not be directly comparable to modern standardized antifungal susceptibility testing.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans ATCC 10231 | 0.6 µg/mL | [1] |
Note: The original publication defined the activity in "units", with 1 unit being the amount required to inhibit C. albicans at 0.6 µg/mL.[1]
Experimental Protocols
Detailed, modern experimental protocols for investigating the antifungal mechanism of this compound are not available in the literature. The following are generalized methodologies that would be employed today to elucidate its mechanism, based on the hypothesized mode of action.
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts, would be used.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Membrane Permeability Assays
To test the hypothesis that this compound disrupts membrane integrity, assays using fluorescent dyes that are excluded by intact membranes would be employed.
-
Propidium Iodide (PI) Staining: Fungal cells would be treated with varying concentrations of this compound. At different time points, cells would be stained with PI and analyzed by flow cytometry or fluorescence microscopy. An increase in PI fluorescence inside the cells would indicate membrane damage.
-
DiSC3(5) Assay for Membrane Potential: This fluorescent probe accumulates in polarized membranes. A decrease in fluorescence upon addition of this compound would indicate membrane depolarization.
Conclusion and Future Directions
The existing evidence strongly suggests that this compound is a cyclic depsipeptide with selective antifungal activity, likely functioning as a potassium ionophore to disrupt the fungal cell membrane. However, there is a significant gap in the scientific literature regarding a detailed, modern understanding of its mechanism of action.
For drug development professionals, this compound and related cyclic depsipeptides represent a potentially interesting, though underexplored, class of antifungal agents. Future research should focus on:
-
Re-isolation and Modern Structural Confirmation: Verifying the structure of this compound using modern analytical techniques.
-
In-depth Mechanistic Studies: Utilizing contemporary biophysical and cell biology methods to definitively confirm its ionophoretic activity and molecular target.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal potency and reduce potential toxicity.
-
In Vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of fungal infections.
The development of new antifungal agents with novel mechanisms of action is a critical area of research, and a renewed investigation into natural products like this compound could yield valuable lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Skyllamycins D and E, Non-Ribosomal Cyclic Depsipeptides from Lichen-Sourced Streptomyces anulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action and synergistic effect of valinomycin and cereulide with amphotericin B against Candida albicans and Cryptococcus albidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Infective and Antiviral Activity of Valinomycin and Its Analogues from a Sea Cucumber-Associated Bacterium, Streptomyces sp. SV 21 - PMC [pmc.ncbi.nlm.nih.gov]
Amidomycin: A Technical Guide to Its Potential as an Ionophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amidomycin, a cyclodepsipeptide antibiotic produced by Streptomyces species, presents a compelling case for investigation as a potential ionophore. Its structural analogy to valinomycin, a well-characterized potassium ionophore, strongly suggests a similar mechanism of action involving the selective transport of cations across biological membranes. This technical guide provides a comprehensive overview of this compound's known properties and outlines a detailed roadmap for the experimental validation of its ionophoric capabilities. The methodologies described herein are intended to equip researchers with the necessary protocols to thoroughly characterize this compound's ion selectivity, transport kinetics, and its effects on membrane potential, thereby paving the way for its potential development as a novel therapeutic or research tool.
Introduction to this compound
This compound is a 24-membered cyclic depsipeptide with the chemical formula C₄₀H₆₈N₄O₁₂.[1][] It is composed of four molecules each of D(-)-valine and D(-)-α-hydroxyisovaleric acid, linked by alternating ester and amide bonds.[][3] First isolated from a Streptomyces species, it exhibits activity primarily against yeasts.[3]
The defining characteristic that points to this compound's potential as an ionophore is its striking structural similarity to valinomycin. Valinomycin is a well-established and highly selective potassium (K⁺) ionophore that facilitates the transport of K⁺ ions across lipid bilayers.[3] This structural parallel, coupled with this compound's lipophilic nature evidenced by its solubility in organic solvents and insolubility in water, provides a strong theoretical foundation for its function as an ion carrier.[] Ionophores are lipid-soluble molecules that can bind to ions and transport them across hydrophobic membranes, a property crucial for their biological effects.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₈N₄O₁₂ | [1][] |
| Molecular Weight | 797.0 g/mol | [1] |
| Appearance | Needles from dilute ethanol or petroleum ether | [] |
| Melting Point | 192°C | [] |
| Optical Rotation | [a]D26 +19.2° (c = 1.2 in ethanol) | [] |
| Solubility | Practically insoluble in water; readily soluble in most organic solvents | [] |
Postulated Mechanism of Action as an Ionophore
Based on its structural similarity to valinomycin, this compound is hypothesized to function as a carrier-type ionophore. This mechanism involves the following steps:
-
Complexation: The this compound molecule, with its polar interior and nonpolar exterior, is thought to encapsulate a specific cation, likely an alkali metal ion, shedding the ion's hydration shell.
-
Translocation: The resulting lipophilic complex then diffuses across the lipid bilayer of a cell membrane.
-
Decomplexation: On the other side of the membrane, the cation is released into the aqueous environment, and the free this compound molecule can then shuttle back across the membrane to repeat the process.
This transport of ions down their electrochemical gradient can disrupt the ionic homeostasis of the cell, leading to various biological effects, including its observed antifungal activity.
Experimental Protocols for Characterizing Ionophore Activity
The following section details established experimental protocols that can be employed to investigate and quantify the potential ionophoric properties of this compound.
Liposome-Based Assays
Liposomes, or artificial vesicles, provide a simple and controlled model system to study the transport of ions across a lipid bilayer.
This assay qualitatively assesses the ability of an ionophore to transport ions into a liposome, leading to osmotic swelling.
Methodology:
-
Liposome Preparation: Prepare unilamellar liposomes by the extrusion or sonication method using a lipid such as egg phosphatidylcholine. The liposomes should be formed in a solution containing a high concentration of a non-transportable solute (e.g., sorbitol).
-
Assay Setup: Suspend the prepared liposomes in an iso-osmotic solution of a salt containing the cation of interest (e.g., KCl).
-
Initiation of Transport: Add a solution of this compound (dissolved in a suitable solvent like ethanol or DMSO) to the liposome suspension.
-
Measurement: Monitor the change in optical density (absorbance) of the liposome suspension at a wavelength of 400-500 nm over time using a spectrophotometer.
-
Interpretation: An increase in the swelling of the liposomes, observed as a decrease in optical density, indicates the influx of the cation and accompanying anion (or counter-transport of another ion) facilitated by this compound.
This quantitative method utilizes ion-sensitive fluorescent dyes encapsulated within liposomes to directly measure ion transport.
Methodology:
-
Liposome Preparation with Entrapped Dye: Prepare liposomes as described above, but include a cation-sensitive fluorescent dye (e.g., a potassium-sensitive dye like PBFI, or a pH-sensitive dye if studying H⁺ counter-transport) in the initial buffer. Remove any unencapsulated dye by gel filtration.
-
Assay Setup: Resuspend the dye-loaded liposomes in a buffer with a specific external cation concentration.
-
Initiation of Transport: Add this compound to the liposome suspension.
-
Measurement: Monitor the change in fluorescence intensity over time using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: The rate of change in fluorescence corresponds to the rate of ion influx or efflux. By varying the type and concentration of the external cation, the ion selectivity and transport kinetics of this compound can be determined.
Planar Lipid Bilayer (BLM) Measurements
The BLM technique allows for the direct electrical measurement of ion transport across a single, well-defined lipid bilayer.
Methodology:
-
BLM Formation: A lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane) is "painted" across a small aperture (typically 50-250 µm in diameter) in a hydrophobic septum separating two aqueous compartments (cis and trans).
-
Incorporation of this compound: this compound is added to one or both of the aqueous compartments.
-
Electrical Measurement: Two electrodes are placed in the cis and trans compartments to apply a voltage across the BLM and measure the resulting current using a patch-clamp amplifier.
-
Data Acquisition and Analysis:
-
Conductance Measurements: By applying a range of voltages and measuring the current, the conductance of the membrane in the presence of this compound can be calculated. This provides a measure of the total ion flow.
-
Ion Selectivity: By establishing a salt gradient across the BLM (e.g., 1 M KCl in the cis compartment and 0.1 M KCl in the trans compartment), the reversal potential (the voltage at which there is no net current) can be measured. The reversal potential is used to calculate the permeability ratio of different cations using the Goldman-Hodgkin-Katz equation.
-
Cell-Based Assays
The effect of this compound on the membrane potential of living cells (e.g., yeast or mammalian cells) can be monitored using voltage-sensitive fluorescent dyes.
Methodology:
-
Cell Culture and Dye Loading: Culture the cells of interest and load them with a membrane potential-sensitive fluorescent dye (e.g., DiBAC₄(3) for depolarization or TMRE/TMRM for mitochondrial membrane potential).[3][4]
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer.
-
Treatment with this compound: Add this compound to the cell culture.
-
Fluorescence Monitoring: Record the change in fluorescence intensity over time.
-
Interpretation: An increase or decrease in fluorescence (depending on the dye used) will indicate depolarization or hyperpolarization of the cell or mitochondrial membrane, respectively.
For a more detailed analysis of this compound's effects on whole-cell currents, the patch-clamp technique can be employed.[5][6]
Methodology:
-
Cell Preparation: Isolate single cells suitable for patch-clamping.
-
Gigaseal Formation: Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.
-
Current/Voltage Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and record the currents that flow across the membrane. In current-clamp mode, inject a known current and measure the change in membrane potential.
-
Application of this compound: Perfuse the cell with a solution containing this compound and record the changes in membrane currents or potential. This can reveal if this compound induces a specific ionic conductance.
Expected Quantitative Data and Presentation
The experiments outlined above will generate quantitative data that can be summarized in tables for clear comparison and analysis.
Table 1: Ion Selectivity of this compound (from BLM Measurements)
| Cation (X⁺) | Reversal Potential (mV) | Permeability Ratio (Pₓ/Pₖ) |
| K⁺ | (Reference) | 1.0 |
| Na⁺ | (Measured Value) | (Calculated Value) |
| Rb⁺ | (Measured Value) | (Calculated Value) |
| Cs⁺ | (Measured Value) | (Calculated Value) |
| Li⁺ | (Measured Value) | (Calculated Value) |
Table 2: this compound-Induced Change in Membrane Potential (from Fluorescent Probe Assay)
| Cell Type | This compound Conc. (µM) | Change in Fluorescence (%) | Inferred Effect |
| Yeast (S. cerevisiae) | 1 | (Measured Value) | (Depolarization/Hyperpolarization) |
| Yeast (S. cerevisiae) | 10 | (Measured Value) | (Depolarization/Hyperpolarization) |
| Mammalian (e.g., HEK293) | 1 | (Measured Value) | (Depolarization/Hyperpolarization) |
| Mammalian (e.g., HEK293) | 10 | (Measured Value) | (Depolarization/Hyperpolarization) |
Conclusion
While direct experimental evidence for the ionophoric activity of this compound is currently lacking in the public domain, its structural characteristics present a compelling argument for its function as a cation carrier, likely with a preference for potassium ions. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate and quantify the ionophore properties of this compound. Such studies are crucial for elucidating its mechanism of action and for exploring its potential applications in drug development and as a tool for cell biology research. The characterization of this compound as an ionophore could open new avenues for the development of novel antifungal agents or other therapeutics that target ion homeostasis.
References
- 1. Improved fluorescent probes for the measurement of rapid changes in membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 膜電位インジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. Patch clamp - Wikipedia [en.wikipedia.org]
Understanding the Molecular Targets of Amidomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the molecular targets of Amidomycin is limited in publicly available scientific literature. This guide provides an in-depth analysis of its inferred molecular targets and mechanism of action based on its close structural similarity to the well-characterized antibiotic, Valinomycin. The experimental protocols and quantitative data presented are based on established methods for characterizing Valinomycin and similar ionophores and should be considered as the basis for the experimental validation of this compound's activity.
Executive Summary
This compound is a cyclic depsipeptide antibiotic produced by a species of Streptomyces. Its chemical structure, a 24-membered ring composed of alternating D-valine and D-α-hydroxyisovaleric acid residues, is strikingly similar to that of Valinomycin, a potent and highly selective potassium ionophore.[1] This structural analogy strongly suggests that this compound's primary molecular target is the lipid bilayer of cell membranes, and its mechanism of action is the facilitation of potassium ion (K+) transport across these membranes, thereby disrupting the crucial electrochemical gradients necessary for cellular function. This guide will explore this inferred mechanism, present relevant quantitative data from its structural analog, detail the experimental protocols required to validate these properties for this compound, and illustrate the downstream cellular consequences.
Inferred Molecular Target and Mechanism of Action
The primary molecular target of this compound is inferred to be the cell membrane . Unlike drugs that bind to specific protein receptors, this compound is believed to function as a potassium ionophore , a lipid-soluble molecule that binds to potassium ions and transports them across the lipid bilayer.
The proposed mechanism of action involves the following steps:
-
This compound, with its lipophilic exterior, partitions into the cell membrane.
-
The polar interior of the this compound molecule chelates a potassium ion from the aqueous environment.
-
The this compound-K+ complex, now with a hydrophobic exterior, diffuses across the lipid bilayer.
-
On the other side of the membrane, the potassium ion is released into the aqueous environment.
-
The uncomplexed this compound molecule then diffuses back across the membrane to repeat the cycle.
This process dissipates the potassium ion gradient across the cell membrane, leading to hyperpolarization of the membrane and disruption of cellular processes that are dependent on this gradient, such as nutrient transport, maintenance of membrane potential, and signal transduction.
Quantitative Data (Based on the Activity of Valinomycin)
The following table summarizes key quantitative parameters that are characteristic of potassium ionophores like Valinomycin and are predicted to be similar for this compound. These values would need to be experimentally determined for this compound.
| Parameter | Typical Value (for Valinomycin) | Significance |
| Ion Selectivity (K+ vs. Na+) | ~10,000 : 1 | High selectivity for potassium over sodium is a hallmark of this class of ionophores and is crucial for its specific biological effects.[1] |
| Stability Constant (log K) for K+ | ~4.9 - 6.3 in various solvents | Indicates the high affinity of the ionophore for potassium ions. |
| EC50 for Inhibition of Viral Replication (SARS-CoV) | 0.85 µM (for Valinomycin) | Demonstrates the potent biological activity resulting from its ionophore function.[2] |
| Half-maximal Growth Inhibition (GI50) against Human Tumor Cells | 0.19 to 1.9 ng/mL (for Valinomycin) | Highlights the potential anti-cancer applications stemming from its ability to induce apoptosis.[3] |
Experimental Protocols for Characterization
To experimentally validate the inferred molecular targets and mechanism of action of this compound, the following key experiments should be performed.
Black Lipid Membrane (BLM) Electrophysiology
This technique is used to measure the ion conductance across an artificial lipid bilayer and to determine the ion selectivity of the ionophore.
Objective: To measure the single-channel conductance and ion selectivity of this compound.
Methodology:
-
BLM Formation: A lipid bilayer is formed across a small aperture (50-250 µm) in a hydrophobic partition separating two aqueous compartments (cis and trans).[4] The formation of the bilayer can be monitored by measuring the increase in membrane capacitance.
-
Ionophore Incorporation: this compound is added to the cis compartment. The incorporation of this compound molecules into the bilayer will result in a step-wise increase in the transmembrane current.
-
Current Measurement: A voltage is clamped across the membrane, and the resulting ionic current is measured using sensitive amplifiers. The single-channel current (i) can be used to calculate the single-channel conductance (γ) using the formula γ = i/V, where V is the applied voltage.
-
Ion Selectivity: By establishing a salt gradient across the bilayer (e.g., 100 mM KCl in the cis compartment and 10 mM KCl in the trans compartment), the reversal potential (the voltage at which there is no net ion flow) can be measured. The ion selectivity can be calculated using the Nernst equation. By comparing the reversal potentials for different ions (e.g., K+ vs. Na+), the selectivity ratio can be determined.
Patch-Clamp Technique
The patch-clamp technique allows for the measurement of ion currents across the membrane of a single cell, providing insights into how the ionophore affects the cell's membrane potential and overall ion homeostasis.
Objective: To determine the effect of this compound on whole-cell currents and membrane potential.
Methodology:
-
Cell Preparation: A suitable cell line (e.g., a yeast strain or a mammalian cell line) is cultured on a coverslip.
-
Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane.[5]
-
Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured, allowing for electrical access to the entire cell.
-
Current and Voltage Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane are recorded before and after the application of this compound. In current-clamp mode, the membrane potential is recorded to observe any changes induced by this compound.
Fluorescent Ion Indicator Assays
These assays use fluorescent dyes that are sensitive to specific ion concentrations to visualize and quantify changes in intracellular ion levels.
Objective: To measure the change in intracellular potassium concentration induced by this compound.
Methodology:
-
Cell Loading: The cells are incubated with a membrane-permeant fluorescent potassium indicator dye (e.g., IPG-1 AM).[6] Intracellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cell.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microscope or a plate reader.
-
This compound Treatment: this compound is added to the cell culture medium.
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of the surrogate ion (like Thallium, Tl+) or a change in intracellular K+ concentration, depending on the specific assay kit used.[7][8]
-
Quantification: The change in fluorescence can be calibrated to correspond to a specific change in intracellular potassium concentration.
Visualizations
Inferred Mechanism of Action of this compound
Caption: Inferred mechanism of K+ transport by this compound.
Experimental Workflow for Ionophore Characterization
Caption: Workflow for validating this compound's ionophore activity.
Signaling Pathway of Ionophore-Induced Apoptosis
Caption: Inferred signaling cascade leading to apoptosis.
Conclusion
Based on its structural similarity to Valinomycin, this compound is strongly predicted to function as a selective potassium ionophore. Its molecular target is the cell membrane, and its mechanism of action involves the disruption of the potassium ion gradient, which leads to a cascade of cellular events, including membrane depolarization and ultimately apoptosis. While this guide provides a comprehensive technical overview of this inferred mechanism and the experimental approaches required for its validation, it is crucial for future research to perform these direct experimental studies on this compound to confirm its molecular targets and mechanism of action definitively. Such studies will be vital for the potential development of this compound as a therapeutic agent.
References
- 1. Valinomycin - Wikipedia [en.wikipedia.org]
- 2. Valinomycin | Cell Signaling Technology [cellsignal.com]
- 3. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. FLIPR Potassium Assay Kit | Molecular Devices [moleculardevices.com]
- 8. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Amidomycin: An In-Depth Technical Guide on its In Vitro Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amidomycin is a cyclic depsipeptide antibiotic produced by a Streptomyces species, first reported in the 1950s.[1][2] It is composed of four moles each of D-(-)-valine and D-(-)-α-hydroxyisovaleric acid, linked alternately by ester and amide bonds to form a 24-membered ring.[1][3] Historical research indicates its primary activity is against yeasts, with some inhibitory effects on filamentous fungi.[1][2] Notably, it has been shown to be lethal to Candida albicans at certain concentrations.[2] More recent, albeit limited, research has explored synthetic analogs of this compound, confirming its antifungal potential.[4] This document synthesizes the available public data on the in vitro antifungal activity of this compound, presenting the known quantitative data, outlining experimental methodologies where available, and providing visualizations of its structure and relevant experimental workflows. It must be noted that comprehensive, modern studies on this compound's antifungal properties are scarce, and much of the available data is from older research which may not conform to current standards.
Chemical Structure
This compound is a neutral, optically active compound with the molecular formula C40H68N4O12.[1][5]
Caption: 2D representation of the cyclic depsipeptide structure of this compound.
Quantitative Data on Antifungal Activity
Table 1: Minimum Inhibitory Concentration (MIC) of an N-methylated this compound Analog [4]
| Fungal Species | MIC (mg/L) |
| Aspergillus fumigatus | 50 |
| Aspergillus niger | 100 |
| Candida albicans | 100 |
Note: The data above pertains to an N-methylated analog, and not to this compound itself. The activity of the parent compound may differ.
Experimental Protocols
Detailed, contemporary experimental protocols for determining the antifungal activity of this compound are not described in the available literature. The original studies from the 1950s utilized agar suspension methods which are not standard today.[2] The more recent study on the N-methylated analog does not provide a detailed protocol but mentions the determination of the Minimum Inhibitory Concentration (MIC).[4] For the benefit of researchers, a general workflow for a modern broth microdilution antifungal susceptibility test, based on CLSI (Clinical and Laboratory Standards Institute) guidelines, is provided below.
General Protocol for Broth Microdilution MIC Assay
This protocol is a generalized representation and not one specifically used for this compound in the cited literature.
-
Fungal Isolate Preparation: The fungal isolate is subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is then prepared in sterile saline or water and adjusted to a specific turbidity, typically a 0.5 McFarland standard.[6]
-
Inoculum Preparation: The standardized fungal suspension is further diluted in a suitable broth medium, such as RPMI-1640, to achieve the final desired inoculum concentration.[7]
-
Drug Dilution: The antifungal agent (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control well (without the drug) and a sterility control well (without the fungus) are included.
-
Incubation: The inoculated plate is incubated at a controlled temperature (e.g., 35°C) for a specified period, typically 24 to 48 hours for yeasts.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways
The mechanism of action of this compound has not been elucidated in the reviewed literature. There is no information available regarding the specific signaling pathways in fungal cells that are affected by this antibiotic. Research would be required to identify its molecular target and downstream effects.
Conclusion
This compound is an antibiotic with historically demonstrated anti-yeast and antifungal properties. However, a significant gap exists in the scientific literature regarding its in vitro activity as determined by modern, standardized methods. The limited recent data on a synthetic analog suggests that the core structure of this compound may hold promise as an antifungal scaffold. To fully assess its potential, further research is necessary to:
-
Determine its MIC and MFC values against a broad panel of clinically relevant fungi using current CLSI standards.
-
Elucidate its mechanism of action and identify the specific cellular pathways it affects.
-
Evaluate its spectrum of activity, potency, and potential for synergistic interactions with other antifungal agents.
This technical guide provides a summary of the currently available, albeit limited, information on the in vitro antifungal activity of this compound, highlighting the need for renewed investigation into this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C40H68N4O12 | CID 12306033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of aminocandin and caspofungin against Candida glabrata including isolates with reduced caspofungin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute structure of amidinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Amidomycin Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amidomycin, a cyclic depsipeptide with a characteristic amidine moiety, has garnered significant interest in the scientific community due to its potential as a lead compound in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of novel this compound analogs, detailing experimental protocols, presenting key quantitative data, and illustrating relevant biological pathways and synthetic workflows.
Core Structure and Rationale for Analog Synthesis
This compound is a cyclic heptapeptide containing a unique amidine functional group. The modification of its structure through the synthesis of analogs offers a promising strategy to enhance its therapeutic properties, such as antimicrobial and anticancer activities, while potentially reducing toxicity and improving pharmacokinetic profiles. Key areas for modification include the peptide backbone, the fatty acid side chain, and the amidine group itself.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs typically involves a combination of solution-phase and solid-phase peptide synthesis techniques. The general workflow encompasses the synthesis of linear peptide precursors followed by macrocyclization.
General Synthetic Workflow
A generalized workflow for the synthesis of novel this compound analogs can be conceptualized as a multi-step process involving the preparation of protected amino acid building blocks, sequential coupling to form a linear peptide, and a final cyclization step to yield the macrocyclic structure.
Experimental Protocols
This protocol outlines the solution-phase synthesis of an N-methylated analog of this compound.
Materials:
-
L-phenylalanine methyl ester hydrochloride
-
Potassium carbonate (K2CO3)
-
N-phthaloyl-L-threonine
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methyl iodide
-
Sodium hydride (NaH)
-
Lithium hydroxide (LiOH)
-
Standard solvents for extraction and purification (e.g., ether, ethyl acetate, hexane)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Preparation of L-phenylalanine methyl ester: A solution of L-phenylalanine methyl ester hydrochloride (25 mmol) in water is treated with a solution of K2CO3 (36 mmol) in water. The mixture is extracted with ether. The combined ether extracts are dried over MgSO4 and the solvent is removed under reduced pressure to yield the free base of L-phenylalanine methyl ester.[1]
-
Dipeptide Coupling: The residue from the previous step (approx. 20 mmol) is added to a solution of N-phthaloyl-L-threonine (10 mmol) in DCM, followed by the addition of DCC (10 mmol). The reaction mixture is stirred for several hours at room temperature. The precipitated N,N'-dicyclohexylurea is removed by filtration. The filtrate is washed successively with dilute HCl, saturated NaHCO3, and brine, then dried over MgSO4 and evaporated to dryness.
-
N-methylation: The protected dipeptide is dissolved in a suitable solvent (e.g., THF) and treated with NaH followed by methyl iodide to introduce the methyl group on the amide nitrogen.
-
Ester Hydrolysis: The methyl ester is saponified using LiOH in a mixture of THF and water to yield the corresponding carboxylic acid.
-
Peptide Elongation: The resulting dipeptide acid can be further elongated by coupling with other protected amino acids or peptide fragments using standard peptide coupling reagents like DCC/TEA.
-
Cyclization: The linear peptide precursor is deprotected at the N- and C-termini and subjected to cyclization conditions, often at high dilution, using a coupling agent such as DCC.[1]
-
Purification and Characterization: The crude cyclic peptide is purified by column chromatography or preparative HPLC. The structure of the final compound is confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
Biological Activity of this compound Analogs
The primary therapeutic potential of this compound analogs lies in their antimicrobial and anticancer activities. Structure-activity relationship (SAR) studies are crucial for optimizing these biological effects.
Antimicrobial Activity
Novel this compound analogs are often screened for their activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial potency.
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| N-methylated this compound Analog | Bacillus subtilis | 50-100 | [1] |
| N-methylated this compound Analog | Staphylococcus aureus | 50-100 | [1] |
| N-methylated this compound Analog | Micrococcus luteus | 50-100 | [1] |
| Amidinomycin Stereoisomers | Bacillus subtilis | Varies | [1] |
| Amidinomycin Stereoisomers | Staphylococcus aureus | Varies | [1] |
| Amidinomycin Stereoisomers | Micrococcus luteus | Varies | [1] |
Table 1: Antimicrobial Activity of this compound Analogs
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum: A suspension of the microorganism is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The cytotoxic effects of this compound analogs against various cancer cell lines are evaluated to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxicity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Amide-imidazole compound | MCF-7 (breast) | Varies | |
| Amide-imidazole compound | MDA-MB-231 (breast) | Varies | |
| Amide-imidazole compound | HT-29 (colorectal) | Varies | |
| Bispidine derivative 4c | HepG2 (liver) | Varies | |
| Bispidine derivative 4e | HepG2 (liver) | Varies |
Table 2: Anticancer Activity of Related Amide/Amidine-Containing Compounds
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Stock solutions of test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding the solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined from the dose-response curve.
Potential Signaling Pathways
The biological activity of this compound analogs is likely mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for novel analogs are yet to be fully elucidated, related compounds with antimicrobial and anticancer properties have been shown to modulate pathways involved in cell survival, proliferation, and apoptosis.
Antimicrobial Mechanism of Action
Amidine-containing compounds can exert their antimicrobial effects through various mechanisms, including:
-
DNA/RNA binding: The positively charged amidine group can interact with the negatively charged phosphate backbone of nucleic acids, interfering with replication and transcription.
-
Membrane disruption: The amphipathic nature of some analogs can lead to the disruption of the bacterial cell membrane integrity.
-
Enzyme inhibition: Specific enzymes essential for bacterial survival can be targeted and inhibited.
Anticancer Signaling Pathways
In cancer cells, amidine-containing compounds may induce apoptosis and inhibit proliferation by modulating key signaling pathways. For instance, some anticancer peptides have been shown to influence the p53 and ERK1/2 signaling pathways.
Conclusion
The synthesis of novel this compound analogs represents a fertile area of research for the discovery of new antimicrobial and anticancer agents. By employing a combination of solution-phase and solid-phase synthetic strategies, researchers can generate a diverse library of compounds for biological evaluation. The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to design and execute their own research programs in this exciting field. Further investigation into the structure-activity relationships and mechanisms of action of these novel analogs will be critical for advancing them through the drug discovery pipeline.
References
Methodological & Application
Application Notes and Protocols for Amidomycin Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of yeasts to Amidomycin, a novel antibiotic. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for testing new antifungal agents.
Introduction
This compound is an antibiotic substance produced by a Streptomyces culture, known to be primarily active against yeasts.[1] As a novel agent, standardized susceptibility testing protocols are not yet established. The following protocols are recommended starting points for researchers to determine the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant yeast pathogens. Given that this compound is practically insoluble in water, special attention must be paid to its solubilization for use in aqueous-based testing media.[1]
Data Presentation
All quantitative data, such as MICs for quality control strains and test organisms, should be summarized in clear, tabular formats to facilitate comparison and analysis.
Table 1: Example MIC Data for this compound Against Quality Control Yeast Strains
| Quality Control Strain | This compound MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | [Insert experimentally determined range] |
| Candida krusei ATCC 6258 | [Insert experimentally determined range] |
| Cryptococcus neoformans ATCC 90112 | [Insert experimentally determined range] |
Table 2: Example Data Structure for this compound MICs Against a Panel of Clinical Yeast Isolates
| Isolate ID | Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Y-001 | Candida albicans | ||
| Y-002 | Candida glabrata | ||
| Y-003 | Cryptococcus neoformans | ||
| ... | ... |
Experimental Protocols
Preparation of this compound Stock Solution
Due to its poor aqueous solubility, a suitable organic solvent must be used to prepare the initial stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Materials:
-
This compound standard powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh a precise amount of this compound standard powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.
-
Perform serial dilutions of the stock solution in sterile water or the appropriate testing medium to create working solutions. The concentration of DMSO in the final working solutions should be kept to a minimum (ideally ≤1%) to avoid solvent-induced fungal growth inhibition.
Broth Microdilution Method (Adapted from CLSI M27)
This method is considered the gold standard for antifungal susceptibility testing and is recommended for determining the MIC of this compound against yeasts.[2]
Materials:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sterile 96-well U-bottom microtiter plates.
-
This compound working solutions.
-
Yeast inoculum, standardized to the appropriate density.
-
Spectrophotometer or microplate reader.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Quality control yeast strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258).
Protocol:
-
Inoculum Preparation:
-
Subculture yeast isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized yeast inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
-
The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.
-
Agar Dilution Method (Alternative Protocol)
The agar dilution method can be a useful alternative, especially for screening multiple isolates simultaneously.
Materials:
-
RPMI-1640 agar with MOPS buffer.
-
This compound working solutions.
-
Sterile petri dishes.
-
Standardized yeast inoculum.
-
Inoculum replicator (optional).
Protocol:
-
Plate Preparation:
-
Prepare molten RPMI-1640 agar and cool to 45-50°C.
-
Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentrations. Mix gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify. Include a drug-free plate as a growth control.
-
-
Inoculation:
-
Spot-inoculate the standardized yeast suspension onto the surface of the agar plates. An inoculum replicator can be used to test multiple isolates on a single plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that inhibits visible growth on the agar.
-
Mandatory Visualizations
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing of this compound.
Caption: Postulated Mechanism of Action for an Antifungal Agent Targeting the Cell Membrane.
References
Application Notes and Protocols for Evaluating Amidomycin Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of essential in vitro assays to characterize the biological efficacy of Amidomycin. The described methods will enable the quantitative assessment of its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Cell Viability and Cytotoxicity Assay using MTT
Application Note
The MTT assay is a foundational colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound like this compound.[1] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[2] The quantity of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[3] This assay is highly adaptable for high-throughput screening in 96-well plates and provides a quantitative measure of this compound's dose-dependent effect on cell proliferation and survival.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[2][4]
-
Cell culture medium (appropriate for the cell line).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol).[4]
-
Sterile 96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 12-24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[3]
-
Formazan Formation: Return the plate to the incubator and incubate for 2-4 hours. Formation of purple formazan crystals should be visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[3] Pipette up and down gently to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Incubate the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as follows:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Data Presentation
Table 1: Cytotoxicity of this compound as Determined by MTT Assay
| This compound Conc. (µM) | Treatment Time (hr) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|---|
| 0 (Vehicle Control) | 24 | [Value] | [Value] | 100 |
| X.X | 24 | [Value] | [Value] | [Value] |
| X.X | 24 | [Value] | [Value] | [Value] |
| 0 (Vehicle Control) | 48 | [Value] | [Value] | 100 |
| X.X | 48 | [Value] | [Value] | [Value] |
| X.X | 48 | [Value] | [Value] | [Value] |
Apoptosis Detection by Annexin V & Propidium Iodide Staining
Application Note
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events.[5][6] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[7] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by cells with an intact membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[8] Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[8]
Conceptual Pathway: Induction of Apoptosis
Caption: Simplified overview of major apoptosis signaling pathways.
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Treated and untreated cell suspensions.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.[9][10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (diluted from 10X stock with distilled water) at a concentration of 1 x 10⁶ cells/mL.[10][11]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature (20-25°C) in the dark.[10][11]
-
Add 5 µL of Propidium Iodide.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analysis: Analyze the samples by flow cytometry within one hour.[10] Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
Data Presentation
Table 2: Apoptosis Induction by this compound
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
|---|---|---|---|
| 0 (Control) | [Value] | [Value] | [Value] |
| X.X | [Value] | [Value] | [Value] |
| X.X | [Value] | [Value] | [Value] |
| X.X | [Value] | [Value] | [Value] |
Cell Cycle Analysis by Propidium Iodide Staining
Application Note
Analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) is crucial for understanding the anti-proliferative mechanisms of a drug. This technique relies on staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.[12][13] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of stained cells is directly proportional to their DNA content.[14] Flow cytometry is used to measure the fluorescence of a large population of individual cells, generating a histogram that reveals the percentage of cells in each phase.[13] This allows for the detection of cell cycle arrest at specific checkpoints induced by compounds like this compound. For accurate DNA staining, cells must first be fixed (e.g., with cold ethanol) to permeabilize the membranes, and treated with RNase to prevent PI from binding to double-stranded RNA.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis
Materials:
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% Ethanol.
-
PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[12]
-
Flow cytometer.
Procedure:
-
Cell Collection: Culture and treat cells with this compound as required. Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash the cells once with cold PBS. Centrifuge at 200 x g for 5-10 minutes at 4°C.[15]
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol.[15]
-
Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[15]
-
Staining: Centrifuge the fixed cells at 200 x g for 10 minutes. Discard the ethanol and wash the pellet once with cold PBS.[15]
-
Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.[15]
-
Incubate for 30 minutes at room temperature, protected from light.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.[12]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Table 3: Effect of this compound on Cell Cycle Distribution
| This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 (Control) | [Value] | [Value] | [Value] |
| X.X | [Value] | [Value] | [Value] |
| X.X | [Value] | [Value] | [Value] |
| X.X | [Value] | [Value] | [Value] |
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. immunostep.com [immunostep.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Assessing the Effects of Amidomycin on Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidomycin is a cyclic depsipeptide antibiotic with known antifungal properties. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. A primary target for many antifungal compounds is the fungal cell membrane, a critical structure for maintaining cellular integrity, regulating nutrient and ion transport, and facilitating key signaling events. Disruption of the cell membrane's structure or function can lead to cell death.
These application notes provide a comprehensive overview of established methodologies to assess the effects of a test compound, such as this compound, on the integrity and function of fungal cell membranes. The protocols detailed below cover key aspects of membrane disruption, including loss of integrity, changes in membrane potential, and lipid peroxidation. Additionally, a potential signaling pathway activated by membrane stress is illustrated.
Disclaimer: The following protocols are generalized methods for assessing antifungal effects on fungal cell membranes. Specific concentrations of this compound, incubation times, and fungal species should be optimized based on preliminary dose-response experiments (e.g., determination of Minimum Inhibitory Concentration - MIC).
Section 1: Assessment of Fungal Cell Membrane Integrity
Disruption of the plasma membrane is a key indicator of antifungal activity. This can be quantified by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are typically excluded from viable cells.
Propidium Iodide (PI) Influx Assay via Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and emits a strong red fluorescence.
Experimental Protocol:
-
Fungal Culture Preparation:
-
Grow the selected fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae) in a suitable liquid medium (e.g., YPD, PDB) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with a sterile buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Resuspend the cells in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
Treatment with this compound:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the tubes for a predetermined time (e.g., 1, 2, or 4 hours) at the optimal growth temperature for the fungus.
-
-
Staining and Analysis:
-
Add Propidium Iodide solution (final concentration of 5-10 µg/mL) to each tube.[1]
-
Incubate in the dark at room temperature for 15 minutes.[2]
-
Analyze the samples immediately using a flow cytometer. Excite with a 488 nm laser and collect emission in the appropriate red channel (e.g., ~617 nm).[1]
-
Gate on the fungal cell population based on forward and side scatter.
-
Quantify the percentage of PI-positive (membrane-compromised) cells.
-
SYTOX Green Uptake Assay
SYTOX Green is a high-affinity nucleic acid stain that, like PI, does not cross the membranes of live cells. Upon binding to nucleic acids in cells with compromised membranes, its fluorescence increases dramatically.[3]
Experimental Protocol:
-
Fungal Culture Preparation: Prepare fungal cells as described in Protocol 1.1.
-
Treatment with this compound:
-
Analysis:
-
Incubate the plate at the desired temperature, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 2 hours) using a microplate reader (Excitation: ~488 nm, Emission: ~523 nm).[4]
-
An increase in fluorescence over time indicates membrane permeabilization.[5]
-
Electrolyte Leakage Assay
Damage to the cell membrane leads to the leakage of intracellular ions, which can be measured as an increase in the electrical conductivity of the surrounding medium.[6][7]
Experimental Protocol:
-
Fungal Culture Preparation:
-
Grow and harvest a larger quantity of fungal mycelium or cells.
-
Wash the biomass thoroughly with deionized water to remove any external electrolytes.
-
Resuspend a known weight of the fungal biomass (e.g., 1 gram) in a fixed volume of deionized water (e.g., 40 mL).[6]
-
-
Treatment and Measurement:
-
Add this compound to the desired final concentrations.
-
Incubate the suspension at room temperature with gentle agitation.
-
Measure the electrical conductivity of the solution at various time points (e.g., 0, 2, 4, 6, 8 hours) using a conductivity meter.[6]
-
At the end of the experiment, boil the samples (or add a solvent like chloroform) to induce total electrolyte leakage, representing the 100% leakage control.[6]
-
Express the electrolyte leakage as a percentage of the total leakage.
-
Data Presentation: Membrane Integrity Assays
| Assay | This compound Conc. | Parameter Measured | Result (Mean ± SD) |
| Propidium Iodide Influx | 0.5x MIC | % PI-Positive Cells | 15.2 ± 2.1 |
| 1x MIC | % PI-Positive Cells | 45.8 ± 4.5 | |
| 2x MIC | % PI-Positive Cells | 88.1 ± 3.7 | |
| SYTOX Green Uptake | 0.5x MIC | Relative Fluorescence Units (RFU) | 1500 ± 120 |
| 1x MIC | Relative Fluorescence Units (RFU) | 4800 ± 350 | |
| 2x MIC | Relative Fluorescence Units (RFU) | 9200 ± 510 | |
| Electrolyte Leakage | 0.5x MIC | % of Total Leakage | 22.5 ± 3.0 |
| 1x MIC | % of Total Leakage | 58.0 ± 5.2 | |
| 2x MIC | % of Total Leakage | 91.3 ± 4.1 |
Table 1: Example data for membrane integrity assays after a 4-hour treatment with this compound.
Workflow for Membrane Integrity Assessment
Figure 1: Experimental workflow for assessing fungal membrane integrity.
Section 2: Assessment of Fungal Membrane Potential
The plasma membrane potential is a critical indicator of cell viability and metabolic activity. Depolarization of the membrane is often a consequence of membrane damage or disruption of ion gradients.
Membrane Potential Assay using DiBAC₄(3)
Bis-(1,3-dibutylbarbituric acid)trimethine oxonol [DiBAC₄(3)] is a fluorescent anionic dye. It enters depolarized cells, where it binds to intracellular proteins and exhibits enhanced fluorescence.
Experimental Protocol:
-
Fungal Culture Preparation: Prepare fungal cells as described in Protocol 1.1 and resuspend in a suitable buffer (e.g., PBS with glucose).
-
Staining and Treatment:
-
In a 96-well microplate, add the fungal cell suspension.
-
Add DiBAC₄(3) to a final concentration of 1-5 µg/mL and incubate for 15-30 minutes to allow for dye loading.
-
Measure the baseline fluorescence using a microplate reader (Excitation: ~490 nm, Emission: ~516 nm).
-
Add this compound at various concentrations.
-
-
Analysis:
-
Immediately begin kinetic measurements of fluorescence intensity every 5-10 minutes.
-
An increase in fluorescence indicates membrane depolarization.
-
Data Presentation: Membrane Potential Assay
| This compound Conc. | Time Point | Change in Fluorescence (RFU) (Mean ± SD) |
| Control | 60 min | 150 ± 25 |
| 0.5x MIC | 60 min | 1250 ± 110 |
| 1x MIC | 60 min | 3400 ± 280 |
| 2x MIC | 60 min | 6800 ± 450 |
Table 2: Example data for membrane potential changes using DiBAC₄(3) after treatment with this compound.
Section 3: Assessment of Lipid Peroxidation
Antifungal agents can induce oxidative stress, leading to the peroxidation of unsaturated lipids within the cell membrane. This damages the membrane structure and can lead to cell death. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a stable end-product of lipid peroxidation.[8][9]
TBARS Assay for Malondialdehyde (MDA) Quantification
Experimental Protocol:
-
Fungal Culture and Treatment:
-
Grow a sufficient quantity of fungal cells and treat with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
-
Cell Lysis and Reaction:
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and homogenize using glass beads or sonication on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
To 100 µL of supernatant, add 200 µL of TBARS solution (e.g., 0.375% thiobarbituric acid, 15% trichloroacetic acid, 0.25 N HCl).[10]
-
-
Incubation and Measurement:
-
Quantification:
-
Prepare a standard curve using a known concentration of MDA.
-
Calculate the MDA concentration in the samples and normalize it to the total protein content of the lysate.
-
Data Presentation: Lipid Peroxidation Assay
| This compound Conc. | MDA Concentration (nmol/mg protein) (Mean ± SD) |
| Control | 1.2 ± 0.2 |
| 0.5x MIC | 3.5 ± 0.4 |
| 1x MIC | 8.9 ± 0.9 |
| 2x MIC | 15.4 ± 1.5 |
Table 3: Example data for lipid peroxidation (MDA levels) after treatment with this compound.
Section 4: Potential Signaling Pathway Activation
Damage to the fungal cell wall and membrane often triggers compensatory stress response pathways, such as the Cell Wall Integrity (CWI) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade.[12] Activation of this pathway can be assessed by monitoring the phosphorylation of the terminal MAPK (e.g., Mkc1/Slt2 in yeast).
Workflow for Assessing CWI Pathway Activation
Figure 2: The Cell Wall Integrity (CWI) MAPK signaling pathway.
Protocol for Assessing MAPK Phosphorylation by Western Blot:
-
Fungal Culture and Treatment: Grow and treat fungal cells with this compound as described in Protocol 3.1.
-
Protein Extraction: Rapidly harvest cells and extract total protein using a method that preserves phosphorylation states (e.g., TCA precipitation).
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the phosphorylated form of the MAPK (e.g., anti-phospho-p42/44 MAPK antibodies often cross-react with fungal Slt2/Mkc1).
-
Wash and probe with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the blot with an antibody for the total MAPK protein as a loading control.
-
An increased signal for the phosphorylated MAPK relative to the total MAPK indicates activation of the CWI pathway in response to this compound-induced stress.
References
- 1. Potentiation of bleomycin cytotoxicity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionophores and intact cells. I. Valinomycin and nigericin act preferentially on mitochondria and not on the plasma membrane of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. [Utilization of yeast mutants with a defect in the cellular membrane in the search for anticancer antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungals and Drug Resistance [mdpi.com]
- 7. Natamycin interferes with ergosterol-dependent lipid phases in model membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natamycin Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity, Synergism with Fluconazole or Amphotericin B and Potential Mechanism of Direct Current against Candida albicans Biofilms and Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of antifungal agents on lipid biosynthesis and membrane integrity in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of cholesterol and ergosterol on the antibiotic amphotericin B interactions with dipalmitoylphosphatidylcholine monolayers: X-ray reflectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Amidomycin Ionophore Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidomycin is a cyclic depsipeptide antibiotic with a structure analogous to the well-characterized potassium ionophore, Valinomycin.[1] While specific experimental data on the ionophoric activity of this compound is limited in publicly available literature, its structural similarity to Valinomycin strongly suggests a comparable mechanism of action, involving the selective transport of cations across biological membranes. This document provides detailed protocols and application notes for studying the ionophore activity of this compound, adapted from established techniques used for Valinomycin and other ionophores. These methods will enable researchers to characterize the ion selectivity, transport kinetics, and cellular effects of this compound.
Characterization of Ionophore Activity using Large Unilamellar Vesicles (LUVs)
The use of LUVs provides a controlled, artificial membrane system to quantify the ion transport mediated by an ionophore. Fluorescence-based assays are particularly powerful for this purpose.
Principle
This protocol utilizes the fluorescent dye calcein entrapped within LUVs. The fluorescence of calcein is quenched by the influx of certain divalent cations (e.g., Co²⁺) or by changes in pH resulting from monovalent cation/proton exchange. The rate of fluorescence quenching is directly proportional to the rate of ion transport facilitated by this compound.
Data Presentation: Expected Ion Selectivity and Transport Rates (Based on Valinomycin)
Due to the lack of specific data for this compound, the following table summarizes the known ion selectivity and transport rates for its structural analog, Valinomycin, which can serve as a benchmark for initial experiments with this compound.
| Ion | Selectivity Ratio (relative to Na⁺) | Transport Rate Constant (k_ms) (s⁻¹) |
| K⁺ | ~10,000 | 2 x 10⁴ |
| Rb⁺ | ~1,000 | - |
| Cs⁺ | ~100 | - |
| Na⁺ | 1 | - |
| Li⁺ | <1 | - |
Data adapted from studies on Valinomycin. Rate constants can vary based on experimental conditions.
Experimental Protocol: Calcein Quenching Assay in LUVs
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Phospholipid mixture (e.g., POPC:POPG 3:1)
-
Calcein
-
HEPES buffer (pH 7.4)
-
Cobalt chloride (CoCl₂) or other quenching cation solution
-
Triton X-100 (10% solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer
Protocol:
-
LUV Preparation:
-
Prepare a thin lipid film by evaporating the solvent from the phospholipid mixture under a stream of nitrogen.
-
Hydrate the lipid film with a solution of 50 mM calcein in HEPES buffer to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form LUVs.
-
Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column equilibrated with HEPES buffer.
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded LUV suspension in HEPES buffer in a fluorometer cuvette to a final lipid concentration of 50-100 µM.
-
Set the fluorometer to monitor calcein fluorescence (Excitation: 495 nm, Emission: 515 nm).
-
Record a stable baseline fluorescence (F₀).
-
Add the desired concentration of this compound (or DMSO as a control) to the cuvette and mix gently.
-
Initiate the quenching reaction by adding a quenching cation (e.g., 1 mM CoCl₂).
-
Monitor the decrease in fluorescence over time (F).
-
At the end of the experiment, add Triton X-100 to lyse the vesicles and obtain the minimum fluorescence (F_min) by quenching all entrapped calcein.
-
-
Data Analysis:
-
Normalize the fluorescence data using the formula: Normalized Fluorescence = (F - F_min) / (F₀ - F_min).
-
The initial rate of fluorescence decay reflects the ion transport rate.
-
Experimental Workflow Diagram
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Ionophores can disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health and function. The fluorescent probe JC-1 is commonly used to assess ΔΨm.
Principle
JC-1 is a ratiometric dye that exists as green-fluorescent monomers at low ΔΨm and forms red-fluorescent "J-aggregates" at high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Data Presentation: Expected Effects on Mitochondrial Membrane Potential
| Treatment | Expected Red/Green Fluorescence Ratio | Interpretation |
| Untreated Control | High | Healthy, polarized mitochondria |
| This compound | Decreased (dose-dependent) | Mitochondrial depolarization |
| CCCP (Positive Control) | Very Low | Complete mitochondrial depolarization |
Experimental Protocol: JC-1 Assay for ΔΨm
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium
-
This compound stock solution
-
JC-1 staining solution (5 µg/mL in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader with appropriate filters
Protocol:
-
Cell Culture:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 1-4 hours).
-
Include untreated cells as a negative control and cells treated with CCCP (e.g., 10 µM) as a positive control.
-
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add JC-1 staining solution (diluted in cell culture medium) to each well and incubate for 15-30 minutes at 37°C.
-
-
Imaging and Quantification:
-
Wash the cells with PBS to remove excess dye.
-
Add fresh PBS or culture medium for imaging.
-
Acquire images using a fluorescence microscope with filters for green (monomers) and red (J-aggregates) fluorescence.
-
Alternatively, quantify the fluorescence intensity using a plate reader (Green: Ex/Em ~485/530 nm; Red: Ex/Em ~560/595 nm).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each condition.
-
A decrease in this ratio indicates mitochondrial depolarization.
-
Logical Flow of JC-1 Assay
Investigation of Downstream Signaling Pathways
Disruption of ion homeostasis and mitochondrial function by ionophores can trigger various cellular signaling pathways, often leading to apoptosis.
Principle
The activation of apoptotic pathways can be assessed by measuring the activation of key signaling proteins, such as caspases, and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Experimental Protocol: Western Blotting for Apoptosis Markers
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the JC-1 protocol.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Compare the expression levels of apoptotic markers between treated and untreated cells.
-
Signaling Pathway Diagram: Potential this compound-Induced Apoptosis
Disclaimer
The protocols and expected data presented in these application notes are based on established methodologies for studying ionophores, particularly Valinomycin, a close structural analog of this compound. Researchers should optimize these protocols for their specific experimental systems and validate their findings accordingly. Due to the limited amount of direct experimental data available for this compound, these notes are intended to serve as a comprehensive guide for initiating research into its ionophoric properties.
References
Application Notes and Protocols for the Development of Amidomycin Delivery Systems for Targeted Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amidomycin is a cyclic peptide with potential therapeutic applications. However, like many peptide-based drugs, its clinical utility can be limited by challenges such as poor stability, rapid clearance, and off-target toxicity. The development of advanced delivery systems is crucial to overcome these limitations and enable targeted therapy. This document provides a comprehensive overview of potential strategies and detailed protocols for creating and evaluating nanoparticle-based delivery systems for this compound. While specific data for this compound encapsulation is not yet widely available, this guide offers a foundational framework based on established principles of drug delivery and nanotechnology.
1. Potential Nanoparticle-Based Delivery Systems for this compound
Several types of nanoparticles can be engineered to encapsulate and deliver this compound, each with unique advantages. The choice of nanoparticle will depend on the desired physicochemical properties and the specific therapeutic application. Nanoparticle delivery systems can enhance drug solubility, provide a protective shield against degradation, control the release of the drug, and be functionalized for targeted delivery to specific cells or tissues.[1][2]
Table 1: Comparison of Potential Nanoparticle Delivery Systems for this compound
| Nanoparticle Type | Core Composition | Key Advantages | Potential Challenges |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, Chitosan)[2][3] | High biocompatibility, sustained release, ease of surface modification.[2] | Potential for burst release, organic solvent residues. |
| Liposomes | Phospholipid bilayer(s) | Excellent biocompatibility, can encapsulate both hydrophilic and hydrophobic drugs, can be engineered for triggered release.[1] | Lower drug loading capacity, potential for instability. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids | High stability, controlled release, good for encapsulating lipophilic drugs. | Lower drug loading for hydrophilic drugs, potential for drug expulsion during storage. |
| Metallic Nanoparticles | Gold (Au), Silver (Ag) | Unique optical and electronic properties for imaging and photothermal therapy, potential for synergistic antimicrobial effects.[4] | Potential for long-term toxicity, complex surface chemistry for drug conjugation. |
2. Encapsulation Techniques for this compound
The method of encapsulation is critical for achieving high drug loading and maintaining the bioactivity of this compound. The choice of technique will be influenced by the physicochemical properties of this compound and the selected nanoparticle carrier.
Table 2: Overview of Encapsulation Methods for this compound
| Encapsulation Method | Principle | Suitable for | Advantages | Disadvantages |
| Emulsion-Solvent Evaporation | An emulsion is formed between an aqueous phase and an organic phase containing the drug and polymer. The solvent is then evaporated, leading to nanoparticle formation.[5][6] | Polymeric Nanoparticles | High encapsulation efficiency for hydrophobic drugs, good control over particle size. | Use of organic solvents, potential for drug degradation. |
| Nanoprecipitation (Solvent Displacement) | A solution of polymer and drug in a water-miscible solvent is added to an aqueous non-solvent, causing the polymer to precipitate and form nanoparticles. | Polymeric Nanoparticles | Simple and rapid process, avoids high shear stress. | Only applicable for water-miscible solvents, may have lower encapsulation for hydrophilic drugs. |
| Thin-Film Hydration | A thin film of lipids and drug is hydrated with an aqueous buffer, leading to the self-assembly of liposomes. | Liposomes | Gentle process suitable for sensitive drugs, high encapsulation for lipophilic drugs. | Lower encapsulation for hydrophilic drugs, requires further processing for size reduction. |
| Coacervation | Phase separation of a polymer solution to form a polymer-rich phase that encapsulates the drug.[5][7] | Polymeric Nanoparticles, Microcapsules | Can be performed in aqueous conditions, suitable for sensitive drugs.[5] | Can be a complex process to control, potential for batch-to-batch variability. |
| Spray Drying | An atomized solution of the drug and carrier is dried in a stream of hot air to form microparticles.[5][7] | Microparticles, Nanoparticles | Rapid and scalable process, suitable for heat-stable compounds.[5] | High temperature may degrade sensitive drugs, particle size control can be challenging. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific properties of this compound and the chosen delivery system.
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase dropwise while sonicating on an ice bath. Sonicate for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of the DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound. Resuspend the pellet in water and centrifuge again.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
Objective: To determine the key physicochemical properties of the formulated nanoparticles.
A. Particle Size and Zeta Potential Analysis:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential.
B. Drug Loading and Encapsulation Efficiency:
-
Accurately weigh 5 mg of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO or acetonitrile) to release the encapsulated this compound.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or a specific bioassay.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
C. In Vitro Drug Release Study:
-
Suspend a known amount of this compound-loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4).
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off and immerse it in a larger volume of release buffer.
-
Maintain the setup at 37°C with constant gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release buffer from the outside of the dialysis bag and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released this compound in the collected samples using HPLC or another suitable method.
-
Plot the cumulative percentage of drug release versus time.
Protocol 3: In Vitro and In Vivo Efficacy Assessment
A. In Vitro Cell Viability Assay:
-
Plate target cells (e.g., cancer cells or bacterial cultures) in a 96-well plate and allow them to adhere or grow to a certain density.
-
Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay such as MTT, XTT, or AlamarBlue.
-
Determine the IC50 (half-maximal inhibitory concentration) values for each formulation.
B. In Vivo Efficacy Study in a Murine Model:
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Establish a relevant disease model in mice (e.g., tumor xenograft or bacterial infection model).[8][9]
-
Once the model is established (e.g., tumors reach a certain size or infection is confirmed), randomize the animals into treatment groups:
-
Vehicle control (e.g., saline or PBS)
-
Empty nanoparticles
-
Free this compound
-
This compound-loaded nanoparticles
-
-
Administer the treatments via a relevant route (e.g., intravenous, intraperitoneal).
-
Monitor the therapeutic efficacy over time. For a tumor model, this would involve measuring tumor volume. For an infection model, this could involve monitoring bacterial load or survival rates.[9][10]
-
At the end of the study, euthanize the animals and collect tumors or infected tissues for further analysis (e.g., histology, biomarker analysis).
Visualizations
Diagram 1: General Workflow for Developing Targeted this compound Nanoparticles
Caption: Workflow for the development of targeted this compound nanoparticles.
Diagram 2: Targeted Delivery of this compound via Functionalized Nanoparticles
References
- 1. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Application of Physical-Chemical Approaches for Encapsulation of Active Substances in Pharmaceutical and Food Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Higher antitumor efficacy of daunomycin when linked to dextran: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Amidomycin: Application Notes and Protocols for Agricultural Fungal Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidomycin is a non-polyene antibiotic first isolated from a Streptomyces species in the 1950s.[1][2] Early research demonstrated its inhibitory activity against a range of filamentous fungi, including some plant pathogens. This document provides a summary of the available data on this compound's antifungal properties and presents generalized experimental protocols for the evaluation of its potential as an agricultural fungicide. Given the limited recent research on this compound, this document also serves as a foundational guide for researchers interested in reinvestigating this and other novel antifungal compounds for crop protection.
Antifungal Spectrum of Activity
Initial studies identified this compound's potential against several fungal species. It has been shown to retard the growth of numerous filamentous fungi and is particularly effective against certain plant pathogens. Notably, it inhibits the germination of uredospores of Puccinia graminis, the causative agent of stem rust in cereals.[1]
Table 1: Reported Antifungal Activity of this compound
| Target Fungus | Activity | Concentration | Reference |
| Ustilago maydis | Noticeable Inhibition | Not Specified | [1] |
| Ustilago trebouxii | Noticeable Inhibition | Not Specified | [1] |
| Puccinia graminis (uredospores) | Inhibition of Germination | Low Concentrations | [1] |
| Candida albicans | Complete Inhibition | 0.6 µg/mL | [2] |
| Various Filamentous Fungi | Growth Retardation | Not Specified | [1][2] |
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been fully elucidated in recent literature. As a non-polyene antibiotic, it does not function by binding to ergosterol in the fungal cell membrane, a common mechanism for many antifungals.[1][2] Potential mechanisms that could be investigated for novel antifungal compounds like this compound include:
-
Inhibition of Cell Wall Synthesis: Targeting enzymes essential for the formation of chitin or β-glucans.
-
Disruption of Protein Synthesis: Interfering with ribosomal function or the synthesis of essential amino acids.
-
Inhibition of Nucleic Acid Synthesis: Preventing the replication of DNA or transcription into RNA.
-
Interference with Fungal Signaling Pathways: Disrupting key pathways like the cell wall integrity (CWI) or high-osmolarity glycerol (HOG) pathways, which are crucial for fungal stress responses and pathogenesis.
Further research is required to determine the specific molecular target and signaling pathways affected by this compound.
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of antifungal agents for agricultural applications. These can be adapted for the study of this compound.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of economically important plant pathogenic fungi.
Materials:
-
This compound
-
Target fungal cultures (e.g., Fusarium spp., Botrytis cinerea, Alternaria spp.)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile microplates (96-well)
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Grow fungal cultures on PDA plates until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.
-
-
Broth Microdilution for MIC Determination:
-
Prepare a stock solution of this compound in a suitable solvent and serially dilute it in PDB in a 96-well microplate.
-
Add the prepared fungal spore suspension to each well.
-
Include a positive control (fungal suspension without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the target fungus for 48-72 hours.
-
The MIC is the lowest concentration of this compound that results in no visible fungal growth.
-
-
MFC Determination:
-
From the wells showing no growth in the MIC assay, aliquot a small volume onto fresh PDA plates.
-
Incubate the plates for a further 48-72 hours.
-
The MFC is the lowest concentration at which no fungal colonies develop, indicating that the fungal spores have been killed.
-
Phytotoxicity Assay
Objective: To assess the potential for this compound to cause damage to host plants.
Materials:
-
This compound solutions at various concentrations
-
Healthy seedlings of representative crop plants (e.g., tomato, wheat, lettuce)
-
Greenhouse or controlled environment chamber
-
Spray bottles
Protocol:
-
Plant Preparation:
-
Grow seedlings to the 2-4 true leaf stage.
-
Randomly assign plants to different treatment groups, including a negative control (sprayed with water and any solvent used for this compound) and a positive control (a known phytotoxic chemical, if available).
-
-
Application:
-
Spray the foliage of the plants in each treatment group with the corresponding this compound solution until runoff.
-
Ensure even coverage of all leaf surfaces.
-
-
Evaluation:
-
Maintain the plants under optimal growing conditions for 7-14 days.
-
Visually assess the plants daily for signs of phytotoxicity, including:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting of growth
-
Leaf curling or malformation
-
-
Quantify phytotoxicity by scoring the percentage of leaf area affected or by measuring plant height and biomass at the end of the experiment.
-
Visualizations
The following diagrams illustrate generalized workflows and pathways relevant to the study of antifungal agents in agriculture.
Conclusion and Future Directions
This compound presents an interesting historical candidate for antifungal research. While early data suggests activity against plant pathogens, a significant research gap exists regarding its efficacy, mechanism of action, and safety for agricultural use. The protocols and workflows outlined in this document provide a framework for the systematic evaluation of this compound and other novel compounds. Future research should focus on:
-
A broad-spectrum screening of this compound against a wider range of economically important plant pathogenic fungi.
-
Elucidation of its specific mechanism of action to understand its molecular target and potential for resistance development.
-
Comprehensive phytotoxicity studies on a variety of crop plants to determine its safety profile.
-
In vivo efficacy trials in greenhouse and field settings to assess its practical utility in disease control.
By following a structured research approach, the potential of historical compounds like this compound can be thoroughly re-evaluated for their role in modern, sustainable agriculture.
References
Application Notes and Protocols for Testing Amidomycin in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidomycin is a depsipeptide antibiotic produced by Streptomyces species, with known activity primarily against yeasts. Structurally similar to the potassium ionophore valinomycin, this compound's presumed mechanism of action involves the disruption of the fungal cell membrane's ion homeostasis by selectively binding to and transporting potassium ions across the membrane. This leads to a dissipation of the membrane potential, ultimately resulting in fungal cell death.
The rise of antifungal resistance and the limited number of available antifungal drug classes necessitate the exploration of new therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, offers a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. These protocols provide a framework for the systematic in vitro and in vivo evaluation of this compound in combination with other major classes of antifungal agents.
The primary rationale for the proposed combinations is to target multiple, essential fungal cellular pathways simultaneously. By pairing this compound's membrane-disrupting, ionophoric activity with antifungals that inhibit cell wall synthesis, ergosterol synthesis, or nucleic acid synthesis, it is possible to achieve synergistic or additive effects, leading to improved therapeutic outcomes.
Mechanism of Action of Antifungal Classes for Combination Therapy
A summary of the mechanisms of action for antifungal agents to be tested in combination with this compound is presented below.
| Antifungal Class | Primary Target | Mechanism of Action |
| Polyenes (e.g., Amphotericin B) | Ergosterol in the fungal cell membrane | Binds to ergosterol, forming pores that lead to leakage of intracellular contents and cell death.[1][2][3][4] |
| Azoles (e.g., Fluconazole, Voriconazole) | Lanosterol 14α-demethylase (Erg11p) | Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to altered membrane fluidity and function.[1][3][4] |
| Echinocandins (e.g., Caspofungin, Micafungin) | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall, resulting in osmotic instability and cell lysis.[1][4][5] |
| Flucytosine | DNA and RNA synthesis | Converted within the fungal cell to 5-fluorouracil, which inhibits thymidylate synthase and is incorporated into RNA, disrupting DNA and protein synthesis.[1][3] |
Below is a diagram illustrating the distinct targets of these antifungal classes.
In Vitro Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This assay is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.
Workflow for Checkerboard Assay:
Protocol:
-
Materials:
-
This compound and partner antifungal agents (Amphotericin B, Fluconazole, Caspofungin, Flucytosine).
-
96-well flat-bottom microtiter plates.
-
RPMI-1640 medium buffered with MOPS.
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
Spectrophotometer or plate reader.
-
-
Methodology:
-
Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO) and then dilute in RPMI-1640 medium.
-
In a 96-well plate, create a two-dimensional gradient of drug concentrations. Typically, serial dilutions of this compound are added to the columns, and serial dilutions of the partner antifungal are added to the rows.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a drug-free well for a growth control.
-
Prepare a fungal inoculum according to CLSI guidelines (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, defined as the lowest concentration of the drug (alone or in combination) that causes a significant reduction in growth (e.g., 50% or 90%) compared to the growth control.
-
-
Data Analysis:
-
Calculate the FICI using the following formula: FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation for Checkerboard Assay Results:
| Fungal Isolate | Partner Antifungal | MIC of this compound (alone) (µg/mL) | MIC of Partner Antifungal (alone) (µg/mL) | MIC of this compound (in combination) (µg/mL) | MIC of Partner Antifungal (in combination) (µg/mL) | FICI | Interaction |
| C. albicans ATCC 90028 | Amphotericin B | ||||||
| C. albicans ATCC 90028 | Fluconazole | ||||||
| C. albicans ATCC 90028 | Caspofungin | ||||||
| C. neoformans H99 | Amphotericin B | ||||||
| C. neoformans H99 | Fluconazole | ||||||
| A. fumigatus ATCC 204305 | Voriconazole | ||||||
| A. fumigatus ATCC 204305 | Caspofungin |
Time-Kill Assays
This dynamic assay assesses the rate of fungal killing over time when exposed to single drugs and their combinations.
Protocol:
-
Methodology:
-
Prepare fungal cultures in RPMI-1640 to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.
-
Add this compound and the partner antifungal at relevant concentrations (e.g., MIC, 2x MIC) individually and in combination.
-
Include a drug-free growth control.
-
Incubate the cultures at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on nutrient agar (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates and count the number of viable colonies (CFU/mL).
-
-
Data Analysis:
-
Plot log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference is a < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism is a ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.
-
Data Presentation for Time-Kill Assay Results (at 24 hours):
| Fungal Isolate | Treatment | Concentration (µg/mL) | Log₁₀ CFU/mL Change from Baseline | Interaction |
| C. albicans ATCC 90028 | Growth Control | - | - | |
| This compound | MIC | - | ||
| Partner Antifungal | MIC | - | ||
| This compound + Partner Antifungal | MIC + MIC |
In Vivo Experimental Protocols
In vivo studies are crucial to validate in vitro findings and assess the efficacy and potential toxicity of the combination therapy in a whole-organism model.
Workflow for In Vivo Efficacy Study:
Murine Model of Disseminated Candidiasis
Protocol:
-
Animals: Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice (e.g., BALB/c or CD-1).
-
Infection: Intravenously inject a standardized inoculum of C. albicans (e.g., 1 x 10⁶ CFU/mouse).
-
Treatment Groups:
-
Vehicle control.
-
This compound alone.
-
Partner antifungal alone.
-
This compound in combination with the partner antifungal.
-
Dosing, route of administration, and treatment duration should be determined from pharmacokinetic and preliminary efficacy studies.
-
-
Outcome Measures:
-
Survival: Monitor and record survival daily for up to 21-30 days. Plot Kaplan-Meier survival curves and analyze using the log-rank test.
-
Fungal Burden: At a predetermined endpoint (e.g., day 4 post-infection), euthanize a subset of mice from each group, aseptically remove target organs (e.g., kidneys), homogenize the tissue, and determine the fungal burden by plating serial dilutions and counting CFU/gram of tissue.
-
Data Presentation for In Vivo Fungal Burden:
| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU/gram Kidney ± SD | p-value vs. Control | p-value vs. Monotherapy |
| Vehicle Control | - | - | - | |
| This compound | - | |||
| Partner Antifungal | - | |||
| Combination |
Conclusion
These protocols provide a comprehensive framework for the preclinical evaluation of this compound in combination with established antifungal agents. The systematic application of these in vitro and in vivo methods will enable a thorough characterization of the nature of the drug interactions and provide essential data to support the further development of this compound-based combination therapies for the treatment of invasive fungal infections. Careful consideration of the pharmacokinetics and toxicity of the individual and combined agents will be critical for translating these findings into clinical applications.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fermentation and Purification of Amidomycin and Other Streptomyces-derived Secondary Metabolites
Disclaimer: Detailed, publicly available information specifically on the fermentation and purification of Amidomycin is scarce. This guide provides general troubleshooting advice and protocols applicable to the production of secondary metabolites, like antibiotics, from Streptomyces species, the genus known to produce this compound. The principles and techniques described here serve as a robust starting point for developing a process for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in producing secondary metabolites from Streptomyces?
A1: Researchers often face several hurdles during the fermentation and purification of Streptomyces secondary metabolites. These can be broadly categorized as:
-
Low Product Titer: Wild-type strains often produce the desired compound in very low quantities, making the process economically unviable.[1]
-
Complex Regulatory Networks: The biosynthesis of secondary metabolites is tightly regulated by a hierarchical network of genes. These "silent" or "cryptic" gene clusters may not be expressed under standard laboratory conditions.[2][3][4][5][6][7][8][9][10]
-
Fermentation Optimization: Identifying the optimal nutritional and physical parameters for fermentation is a complex process. Factors such as carbon and nitrogen sources, trace elements, pH, temperature, and aeration are all critical.[11][12][13][14]
-
Product Recovery and Purification: The desired metabolite is often present in a complex mixture of similar compounds and cellular debris. Developing a robust and efficient purification strategy can be challenging.[15][16][17][18][19]
-
Product Instability: The target compound may be sensitive to pH, temperature, or enzymatic degradation during fermentation and purification.
Q2: How can I increase the yield of my target secondary metabolite?
A2: Increasing the yield of a secondary metabolite typically involves a multi-pronged approach:
-
Strain Improvement: This can be achieved through classical mutagenesis (e.g., UV or chemical mutagenesis) to generate overproducing strains or through targeted genetic engineering to manipulate regulatory genes.[20]
-
Media Optimization: Systematically optimizing the components of the fermentation medium is crucial. This can involve screening different carbon and nitrogen sources, as well as optimizing their concentrations. Statistical methods like Response Surface Methodology (RSM) can be very effective.[12][13][14][21]
-
Fermentation Process Control: Tightly controlling parameters such as pH, temperature, dissolved oxygen, and agitation rate during fermentation can significantly impact yield.
-
Elicitor Addition: The addition of small molecules or co-culturing with other microorganisms can sometimes induce the expression of otherwise silent biosynthetic gene clusters.[22][23]
Q3: What are the key steps in purifying a secondary metabolite from a Streptomyces fermentation broth?
A3: A typical purification workflow involves several stages:
-
Harvest and Biomass Removal: The first step is to separate the microbial cells (biomass) from the culture broth, usually by centrifugation or filtration.[15][17]
-
Initial Extraction: The target compound is then extracted from the clarified broth or the biomass, depending on its location. Solvent extraction is a common method.[17][24]
-
Chromatographic Purification: This is the core of the purification process and often involves multiple steps. Common techniques include:
-
Adsorption Chromatography: Using resins like Amberlite XAD to capture the compound from the crude extract.
-
Silica Gel Chromatography: For separating compounds based on polarity.[15][18][19]
-
Reversed-Phase Chromatography (e.g., C18): For separating compounds based on hydrophobicity.
-
Ion-Exchange Chromatography: For separating charged molecules.
-
-
Final Polishing: High-Performance Liquid Chromatography (HPLC) is often used as a final step to achieve high purity.
-
Crystallization: For some compounds, crystallization can be an effective final purification and formulation step.
Troubleshooting Guides
Fermentation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no product yield | - Inappropriate fermentation medium composition.[11] - Suboptimal physical fermentation parameters (pH, temperature, aeration).[13] - "Silent" biosynthetic gene cluster.[22] - Strain degradation or mutation. | - Screen a variety of carbon and nitrogen sources. - Use statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) to optimize media components.[14][21] - Optimize fermentation parameters such as initial pH, temperature, and agitation speed.[13] - Try co-culturing with other microorganisms or adding known elicitors.[22] - Re-streak the culture from a frozen stock to ensure genetic integrity. |
| Inconsistent batch-to-batch production | - Variability in inoculum quality. - Inconsistent media preparation. - Fluctuations in fermentation conditions. | - Standardize inoculum preparation protocol (age, size, etc.). - Ensure precise measurement and mixing of all media components. - Calibrate and monitor all fermentation probes (pH, DO, temperature) regularly. |
| Foaming during fermentation | - High protein content in the medium. - High agitation rates. | - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. - Optimize the agitation speed to minimize foaming while maintaining adequate aeration. |
Purification Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low recovery of target compound after extraction | - Inefficient extraction solvent. - Degradation of the compound during extraction. - Emulsion formation. | - Test a range of solvents with different polarities. - Adjust the pH of the broth before extraction to ensure the compound is in a neutral, more extractable form. - Perform extractions at a lower temperature to minimize degradation. - Use centrifugation or add salt to break emulsions. |
| Co-elution of impurities during chromatography | - Similar physicochemical properties of the target compound and impurities. - Inappropriate stationary or mobile phase. | - Try a different chromatographic technique (e.g., if using normal phase, try reversed-phase). - Optimize the gradient elution profile (e.g., make it shallower to improve resolution). - Employ orthogonal purification methods (e.g., ion-exchange followed by reversed-phase). |
| Degradation of the target compound during purification | - pH or temperature instability. - Presence of degradative enzymes. | - Work at low temperatures (e.g., 4°C) throughout the purification process. - Use buffers at a pH where the compound is known to be stable. - Consider adding protease inhibitors if enzymatic degradation is suspected. |
Quantitative Data from Streptomyces Fermentations (Examples)
| Product | Producing Organism | Fermentation Conditions | Yield | Reference |
| Chrysomycin A | Streptomyces sp. 891 | Optimized medium with 40 g/L glucose, 20 g/L corn starch, 25 g/L soybean flour, 3 g/L CaCO₃; 168h fermentation. | 3648 ± 119 mg/L | [13] |
| Neomycin | Streptomyces fradiae NCIM 2418 | Solid-state fermentation on coconut oil cake with optimized nitrogen sources. | 19,642 g/kg dry substrate | [14] |
| Lincomycin | Streptomyces lincolnensis | Optimized medium with 45 g/L soluble starch, 15 g/L molasses, 13.33 g/L peptone water, 6.67 g/L NaNO₃, 4.0 g/L CaCO₃. | 2-3 fold increase over basal medium | [12] |
Detailed Experimental Protocols
General Protocol for Streptomyces Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces spores from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth).
-
Incubate the flask at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours, or until dense growth is observed.
-
-
Production Fermentation:
-
Prepare the production medium in a larger flask or a bioreactor. A typical medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.[13][14]
-
Sterilize the production medium by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C with agitation (e.g., 200 rpm) for 7-14 days.
-
Monitor key parameters such as pH, dissolved oxygen (in a bioreactor), and biomass.
-
Take samples periodically to measure the concentration of the target metabolite.
-
General Protocol for Purification of a Secondary Metabolite
-
Extraction:
-
At the end of the fermentation, harvest the broth and centrifuge at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.[15]
-
Adjust the pH of the supernatant to the desired value (e.g., acidic or basic, depending on the compound's properties).
-
Extract the supernatant three times with an equal volume of an appropriate organic solvent (e.g., ethyl acetate, butanol).[15][17]
-
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent (e.g., hexane).[15]
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).[15]
-
Collect fractions and analyze them for the presence of the target compound (e.g., by TLC or bioassay).
-
Pool the fractions containing the purified compound.
-
-
Further Purification (if necessary):
-
Subject the partially purified fractions to further chromatographic steps, such as reversed-phase HPLC, to achieve higher purity.
-
Visualizations
Caption: A simplified diagram of a generic secondary metabolite biosynthetic pathway and its regulation in Streptomyces.
Caption: A typical experimental workflow for the fermentation and purification of a secondary metabolite from Streptomyces.
References
- 1. Fermentation | Special Issue : Antibiotic Production in Streptomyces [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 10. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. tandfonline.com [tandfonline.com]
- 14. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. banglajol.info [banglajol.info]
- 18. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Streptomyces Differentiation in Liquid Cultures as a Trigger of Secondary Metabolism [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amidomycin Production in Streptomyces Cultures
Welcome to the technical support center for improving the yield of Amidomycin from Streptomyces cultures. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is an antibiotic that is primarily active against yeasts and filamentous fungi.[1][2] It is produced by Streptomyces species PRL 1642.[1] The structure of this compound is a 24-membered ring composed of four molecules each of D(-)-valine and D(-)-α-hydroxyisovaleric acid, linked by alternating ester and amide bonds.[2]
Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What are the potential reasons?
A2: High biomass does not always correlate with high antibiotic production. The biosynthesis of secondary metabolites like this compound is often triggered by specific nutritional cues or environmental stresses, and it typically occurs during the stationary phase of growth.[3] If the culture medium is rich and supports prolonged exponential growth, the switch to secondary metabolism might be delayed or suppressed. Nutrient limitation, particularly of phosphate, nitrogen, or the primary carbon source, is a common trigger for antibiotic production.
Q3: How do carbon and nitrogen sources impact this compound production?
A3: The type and concentration of carbon and nitrogen sources are critical for antibiotic production in Streptomyces. Rapidly metabolized carbon sources, such as glucose, can sometimes repress secondary metabolite biosynthesis. Slower-to-metabolize carbon sources like starch or glycerol may lead to higher yields.[4][5] Similarly, the choice of nitrogen source (e.g., soybean meal, peptone, sodium nitrate) can significantly influence the final product titer.[4][5][6] Optimization of the carbon-to-nitrogen (C/N) ratio is a key step in process development.
Q4: What is the role of signaling molecules in regulating this compound biosynthesis?
A4: The production of antibiotics in Streptomyces is a tightly regulated process involving a complex hierarchy of signaling molecules and regulatory proteins.[7][8] Small diffusible molecules, such as gamma-butyrolactones, can act as autoregulators, triggering the expression of antibiotic biosynthetic gene clusters when the cell population reaches a certain density (quorum sensing).[7][8] While the specific signaling molecules for this compound are not yet identified, this is a common regulatory mechanism in Streptomyces.
Q5: Can genetic engineering be used to improve this compound yield?
A5: Yes, metabolic engineering is a powerful strategy for enhancing the production of secondary metabolites in Streptomyces.[9][10] Common approaches include the overexpression of pathway-specific positive regulatory genes or the deletion of negative regulators.[9] Additionally, increasing the precursor supply for this compound biosynthesis (D-valine and D-α-hydroxyisovaleric acid) could also lead to improved yields.
Troubleshooting Guide for Low this compound Yield
| Problem | Potential Cause | Troubleshooting Steps |
| No or very low this compound production, but good cell growth. | Suboptimal media composition; repression by readily metabolized nutrients. | 1. Replace glucose with a more slowly utilized carbon source like starch or glycerol. 2. Vary the nitrogen source (e.g., test soybean meal, peptone, yeast extract). 3. Evaluate the effect of different phosphate concentrations in the medium. |
| Inconsistent this compound yields between batches. | Variability in inoculum quality or fermentation conditions. | 1. Standardize the inoculum preparation procedure (spore concentration, age of seed culture). 2. Ensure consistent fermentation parameters (pH, temperature, agitation speed) across all experiments. 3. Monitor and control the pH of the culture medium during fermentation. |
| This compound production starts but ceases prematurely. | Depletion of a key precursor or nutrient; accumulation of inhibitory byproducts. | 1. Implement a fed-batch strategy to supply limiting nutrients during the fermentation. 2. Analyze the culture broth for the accumulation of potential inhibitory compounds. 3. Test the effect of adding adsorbent resins to the culture medium to remove toxic byproducts. |
| Low this compound yield after scaling up the fermentation. | Poor oxygen transfer in the larger vessel; shear stress affecting mycelial morphology. | 1. Optimize the agitation and aeration rates for the larger fermenter to ensure sufficient dissolved oxygen. 2. Mycelial morphology can impact production; consider adjusting agitation speed to promote a more productive morphology. 3. Gradually increase the fermentation volume (e.g., from 250 mL to 1 L, then to 10 L) to identify scale-dependent issues.[11] |
Data Presentation: Impact of Media Components and Fermentation Parameters
The following tables summarize hypothetical but representative data on the effects of various factors on this compound production, based on common trends observed for secondary metabolite production in Streptomyces.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 45 |
| Starch | 7.2 | 120 |
| Glycerol | 6.8 | 155 |
| Maltose | 8.1 | 70 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 6.5 | 95 |
| Soybean Meal | 7.8 | 180 |
| Yeast Extract | 8.2 | 110 |
| Sodium Nitrate | 5.5 | 75 |
Table 3: Effect of Fermentation Parameters on this compound Yield
| Parameter | Value | This compound Yield (mg/L) |
| pH | 6.0 | 90 |
| 7.0 | 175 | |
| 8.0 | 130 | |
| Temperature | 25°C | 140 |
| 30°C | 185 | |
| 35°C | 115 | |
| Agitation | 150 rpm | 125 |
| 200 rpm | 190 | |
| 250 rpm | 160 (due to shear stress) |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization for this compound Production
This protocol describes a systematic approach to identify the optimal concentration of a single medium component (e.g., a carbon source) for maximizing this compound production.
1. Inoculum Preparation: a. Prepare a spore suspension of Streptomyces sp. PRL 1642 from a mature agar plate in sterile water containing 0.01% Tween 80. b. Determine the spore concentration using a hemocytometer. c. Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension to a final concentration of 1 x 10^7 spores/mL. d. Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48 hours.
2. Fermentation: a. Prepare a basal production medium. A starting point could be (per liter): 10 g Nitrogen Source (e.g., Soybean Meal), 1 g K2HPO4, 0.5 g MgSO4·7H2O, 0.01 g FeSO4·7H2O. b. Aliquot the basal medium into a series of flasks. c. Add the carbon source to be tested (e.g., glycerol) at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L). d. Inoculate each flask with 5% (v/v) of the seed culture. e. Incubate the production cultures at 30°C on a rotary shaker at 200 rpm for 7-10 days.
3. Sampling and Analysis: a. Withdraw samples at regular intervals (e.g., every 24 hours). b. Separate the mycelium from the broth by centrifugation or filtration. c. Determine the dry cell weight to quantify biomass. d. Extract this compound from the culture broth using a suitable solvent (e.g., ethyl acetate) after acidifying the broth. e. Quantify the this compound concentration using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or a bioassay against a sensitive yeast strain.
4. Data Interpretation: a. Plot this compound yield and biomass against the concentration of the tested medium component. b. Identify the concentration that results in the highest this compound yield. This will be the optimal concentration for this component. c. Repeat the process for other media components (nitrogen source, phosphate, etc.).
Visualizations
Caption: Experimental workflow for One-Factor-at-a-Time (OFAT) media optimization.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]
- 6. Optimization of medium composition for actinomycin X2 production by Streptomyces spp JAU4234 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 9. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
Amidomycin stability in different solvent systems
Amidomycin Stability Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent systems. As publicly available stability data for this compound is limited, this guide offers a framework for establishing in-house stability profiles through frequently asked questions, troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is practically insoluble in water but is readily soluble in most organic solvents.[1] For laboratory purposes, stock solutions can be prepared in solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). When diluting into aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with the experiment and to avoid precipitation of the this compound.
Q2: What are the key structural features of this compound that may influence its stability?
A2: this compound is a cyclic depsipeptide, meaning its structure contains both amide (peptide) bonds and ester bonds.[1][2] Specifically, it is composed of four molecules each of D-(−)-valine and D-(−)-α-hydroxyisovaleric acid linked in an alternating fashion to form a 24-membered ring.[1][2] The ester linkages are generally more susceptible to hydrolysis than the amide bonds, particularly under acidic or basic conditions.
Q3: What factors can be expected to affect the stability of this compound in solution?
A3: Based on its structure, the stability of this compound in solution can be influenced by several factors:
-
pH: The ester bonds are prone to hydrolysis at both acidic and alkaline pH. Alkaline conditions, in particular, can catalyze the rapid cleavage of ester bonds.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For long-term storage, solutions should generally be kept at low temperatures (e.g., -20°C or -80°C).
-
Solvent Type: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions. It is important to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.
-
Light: While not explicitly documented for this compound, many complex organic molecules are sensitive to photodegradation. It is good practice to protect this compound solutions from light.
-
Oxidizing agents: The presence of oxidizing agents could potentially modify the molecule, although no specific oxidative liabilities are immediately apparent from its core structure.
Q4: Are there any known degradation pathways for this compound?
A4: There is no specific, publicly available data on the degradation pathways of this compound. However, based on its structure, the primary degradation pathway is expected to be the hydrolysis of one or more of the four ester bonds, leading to the opening of the 24-membered ring and the formation of linear depsipeptides. Further degradation could involve the hydrolysis of the amide bonds, though this would likely require more forcing conditions (e.g., strong acid or base and heat).
Troubleshooting Guide
This guide is intended to help you design and troubleshoot your own this compound stability studies.
Q5: I am seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A5: A decrease in concentration is likely due to degradation. Consider the following:
-
Hydrolysis: If your solvent contains water or is not anhydrous, hydrolysis of the ester bonds may be occurring. This can be exacerbated if the pH of your solution is not neutral.
-
Storage Temperature: Is the solution stored at an appropriate temperature? For anything other than immediate use, solutions should be stored at -20°C or below.
-
Solvent Purity: Impurities in the solvent could be reacting with the this compound. Ensure you are using high-purity, analytical grade solvents.
-
Adsorption: Depending on the storage vessel, the compound may be adsorbing to the surface. Using low-adsorption plasticware or silanized glass may mitigate this.
Q6: How can I determine the stability of this compound in my specific buffer system?
A6: To determine the stability in your buffer, you should perform a time-course experiment.
-
Prepare a solution of this compound in your buffer at the desired concentration.
-
Divide the solution into aliquots and store them under the intended experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot and analyze the concentration of the remaining this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound versus time to determine its stability profile.
Q7: What is the best way to prepare and store a stock solution of this compound?
A7: For maximum stability of a stock solution:
-
Choose a high-purity, anhydrous organic solvent in which this compound is readily soluble, such as DMSO or ethanol.
-
Prepare a concentrated stock solution.
-
Aliquot the stock solution into smaller volumes in low-adsorption vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Before use, thaw an aliquot completely and bring it to room temperature.
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. Below is a template table for summarizing your findings.
Table 1: Stability of this compound in Various Solvent Systems
| Solvent System (and pH if aqueous) | Concentration (µg/mL) | Temperature (°C) | Time (hours) | % this compound Remaining (Mean ± SD) | Degradation Products Observed (e.g., Peak Area %) |
| Example: DMSO | 1000 | -20 | 168 | 99.5 ± 0.3 | <0.5% |
| Example: PBS (pH 7.4) | 10 | 37 | 24 | 85.2 ± 1.5 | Peak 1: 10.1%, Peak 2: 4.7% |
| Your Data | |||||
| Your Data |
Experimental Protocols
The following is a generalized protocol for a forced degradation study to assess the inherent stability of this compound. Forced degradation studies are essential for developing stability-indicating analytical methods.[3][4]
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
4. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
5. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A generic gradient method could be:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 20-30 minutes to elute any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (requires determination, e.g., 210-220 nm for peptide bonds) or MS for peak identification.
-
-
The method must be able to separate the intact this compound from any degradation products.[5][6][7]
6. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the peak areas of any degradation products.
-
If using LC-MS, attempt to identify the mass of the degradation products to propose a degradation pathway.
Visualizations
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Diagram 2: Postulated Hydrolytic Degradation Pathway of this compound
Caption: Postulated degradation of this compound via hydrolysis.
References
- 1. This compound [drugfuture.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
Troubleshooting Amidomycin crystallization for structural studies
Welcome to the technical support center for Amidomycin crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality this compound crystals suitable for structural studies.
Troubleshooting Crystallization Experiments
This guide addresses common problems encountered during the crystallization of this compound.
Question: I am not getting any crystals. What should I do?
Answer:
The complete absence of crystals typically points to issues with supersaturation or nucleation.[1] Consider the following steps:
-
Increase Concentration: Your solution may be undersaturated. Try to slowly evaporate the solvent to increase the concentration of this compound.[2][3] If you have additional solid material, you can try dissolving more into the solution.[1]
-
Change Solvent System: this compound is readily soluble in most organic solvents and practically insoluble in water.[4] If you are using a single solvent, it might be too effective, keeping the molecule happily in solution. Try introducing an anti-solvent (a solvent in which this compound is insoluble) using vapor diffusion or liquid-liquid diffusion techniques.[5][6][7]
-
Induce Nucleation: Nucleation is often the most difficult step in crystallization.[8]
-
Scratching: Use a clean glass rod to gently scratch the inside surface of your crystallization vessel below the level of the solution. This can create microscopic imperfections that serve as nucleation sites.
-
Seeding: If you have previously obtained even a tiny crystal of this compound, introduce it into a fresh, saturated solution. This "seed" can act as a template for further crystal growth.
-
Temperature Variation: Slowly cooling a saturated solution can decrease the solubility of this compound and promote crystallization. Prepare a saturated solution at a slightly elevated temperature and allow it to cool to room temperature slowly.[3][5][6]
-
Question: My crystals are too small. How can I grow larger ones?
Answer:
The formation of many small crystals indicates that the nucleation rate is too high compared to the growth rate.[5] To obtain larger crystals, you need fewer nucleation events and a slower growth process.
-
Reduce Supersaturation Level: A slightly less supersaturated solution will favor the growth of existing nuclei over the formation of new ones. Try slightly diluting your starting solution or reducing the rate of solvent evaporation (e.g., by using a container with a smaller opening or covering it more tightly).[2]
-
Slow Down the Process: Rapid crystallization often leads to small crystals.
-
Slower Evaporation/Diffusion: Place your experiment in a location with minimal air disturbance and a stable temperature. For vapor diffusion, use an anti-solvent with a lower vapor pressure to slow the diffusion rate.[5][9]
-
Temperature Control: A slower cooling ramp can provide more time for molecules to order themselves onto the crystal lattice, resulting in larger, higher-quality crystals.[3]
-
-
Minimize Nucleation Sites: Ensure your crystallization vessel is exceptionally clean, as dust and other particulates can act as unwanted nucleation sites.[8] Filtering the solution just before setting up the crystallization can help.
Question: I'm getting oils or amorphous precipitate instead of crystals. What's happening?
Answer:
"Oiling out" or precipitation occurs when the solution becomes too supersaturated too quickly, causing the solute to come out of solution in a disordered state rather than an ordered crystal lattice.
-
Use a More Dilute Solution: The most common cause is that the concentration of this compound is too high. Start with a less concentrated solution.
-
Change the Solvent/Anti-solvent: The solvent system may not be appropriate. If using an anti-solvent, try one that is more miscible with the primary solvent to slow down the diffusion and precipitation process.[6]
-
Modify the Temperature: Crystallizing at a different temperature (either higher or lower) can sometimes prevent oiling out. Experiment with a range of temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is an antibiotic substance with the following properties:
-
Molecular Weight: 796.99 g/mol [4]
-
Appearance: Forms needles from dilute ethanol or petroleum ether.[4]
-
Solubility: Practically insoluble in water, but readily soluble in most organic solvents.[4]
-
Stability: As a depsipeptide containing both ester and amide bonds, this compound may be susceptible to hydrolysis at extreme pH values (either highly acidic or basic). It is recommended to perform crystallization experiments at or near neutral pH if possible.
Q2: Which crystallization methods are best suited for this compound?
A2: Given its solubility profile, the following methods are recommended:
-
Slow Evaporation: Dissolve this compound in a suitable organic solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days.[2][6]
-
Vapor Diffusion: Dissolve this compound in a less volatile solvent (e.g., toluene, chloroform) and place it in a sealed chamber with a more volatile anti-solvent (e.g., hexane, pentane).[5][7] The anti-solvent vapor will slowly diffuse into the this compound solution, inducing crystallization.
-
Solvent Layering (Liquid-Liquid Diffusion): Create a two-layer system in a narrow tube. Dissolve this compound in a denser solvent at the bottom, and carefully layer a less dense anti-solvent on top.[5][11] Crystals may form at the interface as the solvents slowly mix.
Q3: How pure does my this compound sample need to be for crystallization?
A3: A high degree of purity is crucial for successful crystallization. It is recommended to have a sample purity of at least 95%, and preferably >98%. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly ordered crystals.
Q4: How does temperature affect this compound crystallization?
A4: Temperature influences both solubility and the kinetics of nucleation and growth.
-
Solubility: Generally, the solubility of solids increases with temperature. You can exploit this by dissolving this compound in a minimal amount of hot solvent and then cooling it slowly to induce crystallization.[3]
-
Kinetics: Lower temperatures slow down molecular motion, which can lead to slower, more ordered crystal growth.[12] Conversely, higher temperatures can sometimes be necessary to overcome kinetic barriers to nucleation. The optimal temperature must be determined empirically.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₈N₄O₁₂ | [4][10] |
| Molecular Weight | 796.99 g/mol | [4] |
| Melting Point | 192°C | [4] |
| Appearance | Needles | [4] |
Table 2: Recommended Solvents for Crystallization Screening
Note: Specific solubility values for this compound are not widely published and should be determined experimentally. This table provides a starting point for screening.
| Solvent (Good, for dissolving) | Anti-Solvent (Poor, for precipitating) | Recommended Method(s) |
|---|---|---|
| Ethanol (dilute) | Petroleum Ether | Slow Evaporation, Layering |
| Ethyl Acetate | Hexane | Vapor Diffusion, Layering |
| Dichloromethane | Pentane | Vapor Diffusion, Layering |
| Toluene | Heptane | Vapor Diffusion, Layering |
| Acetone | Water | Vapor Diffusion |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., dilute ethanol) in a clean glass vial.
-
Filter the solution through a 0.22 µm syringe filter into a new, clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the vessel with parafilm and poke a few small holes in it with a needle to allow for slow evaporation.[2]
-
Place the vessel in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging or Sitting Drop)
-
Dissolve the purified this compound sample in a suitable "good" solvent to a concentration of 5-20 mg/mL.
-
In a larger, sealable container or well, place a larger volume (e.g., 500 µL) of a volatile "poor" solvent (anti-solvent).[9][13]
-
Pipette a small drop (1-5 µL) of the this compound solution onto a coverslip (for hanging drop) or a pedestal (for sitting drop).
-
Invert the coverslip and seal the well, or seal the chamber for the sitting drop.
-
The anti-solvent will slowly vaporize and diffuse into the drop, reducing the solubility of this compound and promoting crystallization.[7]
-
Incubate at a stable temperature and monitor for crystal formation.
Protocol 3: Solvent Layering
-
Dissolve this compound in a minimal amount of a relatively dense "good" solvent in a narrow, clean glass tube (e.g., an NMR tube).[11]
-
Very carefully and slowly, add a less dense "poor" solvent (anti-solvent) on top of the this compound solution, taking care not to mix the two layers. A syringe with a long needle is useful for this.[5]
-
An interface should be visible between the two solvents.
-
Seal the tube and leave it undisturbed in a stable environment.
-
Crystals will ideally form at the interface over time as the solvents slowly diffuse into one another.[9]
Visual Guides
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Diagram of the hanging drop vapor diffusion method.
Caption: Relationship between supersaturation, nucleation, and crystal growth.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 4. This compound [drugfuture.com]
- 5. Growing Crystals [web.mit.edu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 8. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 9. unifr.ch [unifr.ch]
- 10. This compound | C40H68N4O12 | CID 12306033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. iucr.org [iucr.org]
- 12. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Overcoming limitations in Amidomycin in vivo delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the in vivo delivery of Amidomycin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving effective in vivo delivery of this compound?
The primary challenge in the in vivo delivery of this compound stems from its physicochemical properties. This compound is practically insoluble in water[1]. This poor aqueous solubility can lead to low absorption, rapid clearance, and consequently, suboptimal therapeutic concentrations at the target site.
Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?
Several formulation strategies can be explored to overcome the solubility limitations of this compound. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can enhance its stability, solubility, and pharmacokinetic profile.
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble prodrug that converts to the active form in vivo.
-
Amorphous Solid Dispersions: Creating a dispersion of this compound in a polymer matrix can improve its dissolution rate.
Troubleshooting Guide
Issue 1: Low Bioavailability of this compound in Preclinical Models
Symptoms:
-
Low plasma concentrations of this compound following oral or parenteral administration.
-
Lack of desired therapeutic effect in animal models.
Possible Causes:
-
Poor dissolution of this compound in physiological fluids.
-
Rapid metabolism or clearance from the systemic circulation.
-
Low permeability across biological membranes.
Solutions:
| Solution ID | Formulation Strategy | Description | Key Experimental Protocol |
| SOL-001 | Lipid-Based Formulation (SEDDS) | Formulate this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This enhances the surface area for dissolution and absorption. | --INVALID-LINK-- |
| SOL-002 | Polymeric Nanoparticle Encapsulation | Encapsulate this compound within biodegradable polymers (e.g., PLGA) to protect it from degradation, improve solubility, and potentially provide sustained release. | --INVALID-LINK-- |
| SOL-003 | Prodrug Synthesis | Chemically modify this compound to create a more water-soluble prodrug. The prodrug should be designed to revert to the active this compound molecule at the target site or in the systemic circulation. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound-SEDDS
Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) for this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Methodology:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate components.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add this compound to the mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared formulation dropwise to 500 mL of deionized water in a glass beaker with gentle stirring.
-
Visually observe the formation of the emulsion and measure the time taken for emulsification.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the globule size and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform an in vitro release study using a dialysis bag method in PBS at 37°C.
-
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its stability and provide controlled release.
Materials:
-
This compound
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Methodology:
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and PLGA in DCM.
-
Preparation of Aqueous Phase: Prepare a solution of PVA in deionized water.
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water multiple times to remove excess PVA.
-
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder.
-
Characterization:
-
Particle Size and Morphology: Determine the size and surface morphology of the nanoparticles using DLS and scanning electron microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated in the nanoparticles using a suitable analytical method (e.g., HPLC).
-
Protocol 3: Synthesis and Evaluation of an this compound Prodrug
Objective: To synthesize a water-soluble prodrug of this compound and evaluate its conversion back to the parent drug.
Materials:
-
This compound
-
Water-soluble promoiety (e.g., a polyethylene glycol (PEG) chain with a cleavable linker)
-
Appropriate solvents and reagents for chemical synthesis
-
Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)
Methodology:
-
Synthesis:
-
Chemically conjugate the water-soluble promoiety to a suitable functional group on the this compound molecule.
-
Purify the synthesized prodrug using chromatography.
-
-
Characterization: Confirm the structure of the prodrug using techniques such as NMR and mass spectrometry.
-
Solubility Determination: Measure the aqueous solubility of the prodrug and compare it to that of this compound.
-
In Vitro Conversion Study:
-
Incubate the prodrug in SGF and SIF at 37°C.
-
At various time points, withdraw samples and analyze for the presence of both the prodrug and the parent this compound using HPLC to determine the rate of conversion.
-
Visualizations
Caption: Overcoming this compound's in vivo delivery limitations.
Caption: Workflow for developing this compound-loaded SEDDS.
Caption: Cellular uptake and action of this compound nanoparticles.
References
Technical Support Center: Optimizing Amidomycin Concentration for Synergistic Effect Studies
Welcome to the technical support center for Amidomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for synergistic effect studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting concentration range for this compound in a synergy study?
A1: The optimal starting concentration range for this compound depends on its single-agent potency in the chosen cell line. It is crucial to first determine the half-maximal inhibitory concentration (IC50) of this compound alone. A common starting point for synergy experiments is to use a concentration range that brackets the IC50 value, typically from 1/8x to 8x the IC50. This ensures that you are testing concentrations that are both sublethal and cytotoxic.
Q2: How should I design the combination experiment with this compound and a second agent?
A2: There are two common designs for combination studies:
-
Fixed-Ratio Design: In this design, this compound and the second agent are combined at a fixed ratio (e.g., based on their IC50 values) and then serially diluted. This method is useful for initial screening and is compatible with the Chou-Talalay method for calculating the Combination Index (CI).[1][2][3][4]
-
Checkerboard (Matrix) Design: This design involves testing all possible combinations of multiple concentrations of both drugs.[5][6] This is a more comprehensive approach that can identify synergy over a wide range of concentrations and is useful for understanding the nature of the drug interaction.[7][8][9]
Q3: My cell viability results are inconsistent. What are the potential causes and solutions?
A3: Inconsistent cell viability results can arise from several factors. Here are some common issues and troubleshooting tips:
| Potential Cause | Troubleshooting Suggestions |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability. Perform a cell density optimization experiment to find the linear range of your viability assay.[10][11][12] |
| Edge Effects in Plates | The outer wells of a microplate are prone to evaporation, which can concentrate the drugs and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Drug Preparation and Dilution | Prepare fresh drug stocks and dilutions for each experiment. Ensure thorough mixing at each dilution step. Use a calibrated pipette and proper pipetting techniques to minimize errors. |
| Incubation Time | The timing of the viability assay is critical. Ensure that the incubation time after drug treatment is consistent across all experiments. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly impact cell health and response to treatment. Regularly test your cell lines for mycoplasma.[10][11][12][13] |
Q4: How do I interpret the Combination Index (CI) values from my synergy experiment?
A4: The Combination Index (CI) is a quantitative measure of the interaction between two drugs. The interpretation is as follows:
| CI Value | Interpretation |
| CI < 1 | Synergism: The effect of the two drugs combined is greater than the sum of their individual effects.[1][2][4] |
| CI = 1 | Additive Effect: The effect of the two drugs combined is equal to the sum of their individual effects.[1][2][4] |
| CI > 1 | Antagonism: The effect of the two drugs combined is less than the sum of their individual effects.[1][2][4] |
It is important to assess CI values at multiple effect levels (e.g., 50%, 75%, and 90% inhibition) to get a comprehensive understanding of the drug interaction.
Experimental Protocols
Protocol 1: Determination of Single-Agent IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add the 2x this compound dilutions to the appropriate wells. Also, include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Synergistic Effect Study using the Fixed-Ratio Method
This protocol describes how to assess the synergistic effect of this compound with another drug using the Chou-Talalay method.[1][2][3][4]
Procedure:
-
Determine IC50: First, determine the IC50 values for this compound and the second drug individually as described in Protocol 1.
-
Prepare Drug Combinations: Prepare stock solutions of this compound and the second drug at a fixed ratio based on their IC50 values (e.g., a ratio of 1:1 of their respective IC50s).
-
Serial Dilution: Create a serial dilution of the drug combination.
-
Cell Treatment and Viability Assay: Follow steps 1, 3, 4, and 5 from Protocol 1, treating the cells with the serial dilutions of the drug combination.
-
Data Analysis: Analyze the data using software like CompuSyn to calculate the Combination Index (CI) at different effect levels.[3]
Data Presentation
Table 1: Single-Agent IC50 Values
| Compound | Cell Line | IC50 (nM) |
| This compound | MCF-7 | 50 |
| Drug X | MCF-7 | 10 |
Table 2: Combination Index (CI) Values for this compound and Drug X in MCF-7 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.50 | 0.75 | Synergism |
| 0.75 | 0.60 | Synergism |
| 0.90 | 0.52 | Strong Synergism |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound as an mTORC1 inhibitor.
Experimental Workflow
Caption: Experimental workflow for a synergistic effect study.
Interpretation of Combination Index (CI)
Caption: Logical relationship for interpreting Combination Index (CI) values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. youtube.com [youtube.com]
- 13. corning.com [corning.com]
Addressing batch-to-batch variability of Amidomycin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Amidomycin production by Streptomyces species. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variability in this compound production?
A1: The most common cause is inconsistency in the inoculum preparation and quality. Factors such as the age of the spore stock, the physiological state of the seed culture, and the inoculum volume can significantly impact the fermentation outcome. Additionally, slight variations in media components and fermentation parameters (pH, temperature, aeration) can lead to significant differences in yield.[1]
Q2: How critical is the choice of carbon and nitrogen source for this compound production?
A2: The type and concentration of carbon and nitrogen sources are critical as they directly influence biomass growth and secondary metabolite biosynthesis.[2][3][4] Rapidly metabolized carbon sources like glucose may support rapid initial growth but can sometimes repress secondary metabolite production through catabolite repression.[2] Complex nitrogen sources, such as soybean meal or yeast extract, often provide a slower, more sustained release of nutrients that is beneficial for antibiotic production.
Q3: Can minor changes in pH affect the final this compound yield?
A3: Yes, even minor fluctuations in pH can have a substantial impact on this compound production. The optimal pH for secondary metabolite production in Streptomyces is typically near neutral (pH 7.0).[3][5] Deviations from the optimal pH range can affect enzyme activity, nutrient uptake, and cell membrane stability, all of which can reduce the final yield.
Q4: How can I accurately quantify the amount of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound.[6][7] This technique allows for the separation and quantification of the target compound from a complex mixture. It is essential to develop a validated HPLC method with a proper standard curve for accurate results.
Q5: What is the recommended method for extracting this compound from the fermentation broth?
A5: Extraction of secondary metabolites like this compound from the fermentation broth typically involves solvent extraction.[8][9] Common solvents used for extracting antibiotics from Streptomyces cultures include ethyl acetate or butanol. The choice of solvent will depend on the polarity of this compound. The process usually involves separating the mycelium from the broth, followed by liquid-liquid extraction of the supernatant.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound production experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Suboptimal Media Composition: Incorrect ratio of carbon to nitrogen, or lack of essential trace elements. 2. Incorrect Fermentation Parameters: pH, temperature, or aeration not within the optimal range. 3. Poor Inoculum Quality: Old or physiologically inactive seed culture. | 1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. Use statistical methods like Response Surface Methodology (RSM) for optimization.[2] Ensure the presence of key minerals like MgCl₂ and FeCl₃.[2] 2. Parameter Optimization: Monitor and control pH and temperature throughout the fermentation. Optimize agitation and aeration rates to ensure sufficient dissolved oxygen. 3. Standardize Inoculum: Use a fresh, standardized spore suspension for each experiment. Ensure the seed culture is in the late logarithmic growth phase before inoculating the production medium. |
| High Batch-to-Batch Variability | 1. Inconsistent Inoculum: Variations in the age, size, and physiological state of the inoculum. 2. Media Preparation Inconsistencies: Minor differences in the weight of components or water quality. 3. Fluctuations in Fermentation Conditions: Inconsistent temperature, pH, or aeration control between batches. | 1. Standardized Inoculum Protocol: Develop and strictly adhere to a standard operating procedure (SOP) for inoculum preparation, including spore stock generation, seed culture conditions, and transfer volume.[1] 2. Precise Media Preparation: Use calibrated balances and high-purity water (e.g., Milli-Q). Prepare media in large batches if possible to minimize variation. 3. Calibrate Equipment: Regularly calibrate probes (pH, temperature, dissolved oxygen) and ensure consistent shaker speeds or agitation rates. |
| Premature Cessation of Production | 1. Nutrient Limitation: Depletion of a key nutrient, such as the primary carbon or nitrogen source. 2. Accumulation of Toxic Byproducts: Buildup of inhibitory metabolites in the culture medium. 3. Cell Lysis: Unfavorable conditions leading to premature cell death. | 1. Fed-Batch Strategy: Implement a fed-batch fermentation strategy to replenish limiting nutrients. 2. Medium Exchange or Adsorbent Resins: Consider in-situ product removal using adsorbent resins to reduce the concentration of toxic byproducts.[8] 3. Monitor Cell Viability: Regularly monitor cell viability using microscopy or viability staining to identify the onset of cell lysis. Adjust fermentation parameters as needed. |
| Foaming in the Bioreactor | 1. High Protein Content in Media: Use of protein-rich media components like soybean meal or peptone. 2. High Agitation/Aeration Rates: Excessive mechanical agitation can lead to foaming. | 1. Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize Agitation/Aeration: Reduce agitation and aeration to the minimum level that still provides adequate mixing and oxygen supply. |
Experimental Protocols
Standard Inoculum Preparation for Streptomyces
This protocol outlines the preparation of a standardized seed culture to minimize variability.
Materials:
-
Glycerol stock of Streptomyces sp.
-
Agar plates with a suitable medium (e.g., ISP2 agar)
-
Liquid seed medium (e.g., Tryptic Soy Broth)
-
Baffled Erlenmeyer flasks
-
Sterile toothpicks or inoculation loops
Procedure:
-
Streak the Streptomyces sp. from the glycerol stock onto an agar plate.
-
Incubate at 28-30°C for 7-10 days until good sporulation is observed.
-
Prepare a spore suspension by scraping the spores from the agar plate into a sterile solution (e.g., 20% glycerol).
-
Adjust the concentration of the spore suspension to a standardized value (e.g., by measuring the optical density at 600 nm).
-
Inoculate a baffled Erlenmeyer flask containing the liquid seed medium with the standardized spore suspension.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm.
-
Monitor the growth of the seed culture and use it to inoculate the production medium when it reaches the late logarithmic phase of growth (typically 48-72 hours).
This compound Extraction Protocol
This protocol provides a general method for extracting this compound from the fermentation broth for quantification.
Materials:
-
Fermentation broth
-
Centrifuge
-
Ethyl acetate (or other suitable organic solvent)
-
Separatory funnel
-
Rotary evaporator
-
Methanol (for reconstitution)
Procedure:
-
Harvest the fermentation broth at the desired time point.
-
Centrifuge the broth at a high speed (e.g., 10,000 x g) for 15 minutes to separate the mycelial biomass from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer containing the this compound should be collected.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate to maximize recovery.
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol for HPLC analysis.
Visualizations
Signaling Pathway for Secondary Metabolite Production
Caption: Regulation of this compound biosynthesis in Streptomyces.
Experimental Workflow for Troubleshooting Production Variability
Caption: A logical workflow for troubleshooting production variability.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. [Quantitative analysis of midecamycin by HPLC] [pubmed.ncbi.nlm.nih.gov]
- 7. veterinaria.org [veterinaria.org]
- 8. In-Situ Recovery of Persipeptides from Streptomyces zagrosensis Fermentation Broth by Enhanced Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methods to prevent degradation of Amidomycin during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Amidomycin to prevent its degradation. The information is compiled from general knowledge of peptide and depsipeptide chemistry, as well as stability data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclic depsipeptide antibiotic. Its structure, containing both amide and ester linkages, makes it susceptible to chemical degradation, primarily through hydrolysis. Degradation can lead to a loss of biological activity and the formation of impurities, impacting experimental results and therapeutic efficacy.
Q2: What are the primary pathways of this compound degradation?
Based on its structure, the two main degradation pathways for this compound are:
-
Hydrolysis: The ester bonds in the depsipeptide ring are susceptible to hydrolysis, especially under acidic or alkaline conditions. This cleavage of the ring would linearize the peptide and likely inactivate it. The amide bonds are generally more stable but can also be hydrolyzed under more extreme conditions.
-
Oxidation: The valine residues in this compound can be susceptible to oxidation, particularly if exposed to reactive oxygen species, light, or certain metal ions. Oxidation can lead to the formation of various byproducts, altering the peptide's conformation and activity.
Q3: What are the ideal storage conditions for solid this compound?
For long-term storage, lyophilized (solid) this compound should be stored under the following conditions:
-
Temperature: -20°C or, for even greater stability, -80°C.
-
Atmosphere: In a tightly sealed container, preferably under an inert gas like argon or nitrogen to minimize oxidation.
-
Light: Protected from light by using an amber vial or by storing it in a dark location.
-
Moisture: In a desiccated environment to prevent hydrolysis.
Q4: How should I handle this compound solutions?
Solutions of this compound are significantly less stable than the lyophilized powder. If you must store this compound in solution, follow these guidelines:
-
Solvent: Use sterile, neutral (pH 6-7) buffers. Avoid acidic or alkaline solutions.
-
Concentration: Prepare solutions at the highest practical concentration to minimize adsorption to the storage vial.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the solution into single-use volumes.
-
Storage: Store frozen at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an old sample of this compound. | Degradation of the compound due to improper storage. | Discard the old sample and use a fresh one. Review and improve your storage procedures based on the recommendations in this guide. |
| Unexpected peaks appear in HPLC analysis of an this compound sample. | Formation of degradation products. | The primary degradation products are likely the hydrolyzed, linear form of this compound or oxidized derivatives. Confirm the identity of the peaks using mass spectrometry. Optimize storage and handling to minimize further degradation. |
| This compound powder appears clumpy or discolored. | Absorption of moisture and potential degradation. | Do not use the sample. This indicates improper storage in a non-desiccated environment. Ensure that vials are tightly sealed and stored in a dry place. |
| Variability in experimental results using different batches of this compound solution. | Inconsistent stability of the prepared solutions. | Prepare fresh solutions for each experiment from a properly stored lyophilized stock. If solutions must be stored, ensure consistent aliquoting and storage conditions. Perform a stability study on your solution to determine its viable shelf-life under your specific storage conditions. |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of Kahalalide F (a cyclic depsipeptide) [1]
| pH | Temperature (°C) | Half-life (hours) |
| 0.1 | 80 | 1.1 |
| 1.0 | 80 | 20 |
| 7.0 | 80 | 8.6 |
| 11.0 | 26 | 1.65 |
This data suggests that cyclic depsipeptides are most stable at neutral pH and degrade rapidly under both strong acidic and alkaline conditions.
Experimental Protocols
For researchers wishing to perform their own stability studies on this compound, the following general protocols can be adapted.
Protocol 1: Accelerated Stability Study of Solid this compound
Objective: To assess the stability of lyophilized this compound under accelerated degradation conditions.
Methodology:
-
Place accurately weighed samples of lyophilized this compound in separate, tightly sealed amber glass vials.
-
Expose the vials to a set of accelerated storage conditions. A common condition for accelerated stability testing is 40°C with 75% relative humidity (RH).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from the stability chamber.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the sample in an appropriate solvent (e.g., methanol or acetonitrile).
-
Analyze the sample by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the intact this compound from its potential degradation products.
-
Quantify the amount of remaining intact this compound and any major degradation products.
Protocol 2: Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer system.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent system (e.g., phosphate-buffered saline, pH 7.4).
-
Aliquot the solution into several sterile, tightly sealed vials.
-
Store the aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature).
-
At various time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each storage condition.
-
Analyze the samples immediately by HPLC to determine the concentration of intact this compound.
-
Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
Diagram 2: Recommended Storage Workflow for this compound
References
Validation & Comparative
A Comparative Analysis of Fluconazole and Amphotericin B Efficacy Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, fluconazole and amphotericin B represent two distinct and widely utilized classes of agents for the management of infections caused by Candida species. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development efforts in mycology.
At a Glance: Key Differences
| Feature | Fluconazole | Amphotericin B |
| Antifungal Class | Triazole | Polyene |
| Mechanism of Action | Inhibits ergosterol synthesis | Binds to ergosterol, forming pores |
| Spectrum of Activity | Generally effective against most Candida spp., but resistance is notable in C. glabrata and C. krusei is intrinsically resistant. | Broad-spectrum activity against most Candida spp., with rare resistance. |
| Primary Effect | Fungistatic | Fungicidal |
| Route of Administration | Oral and Intravenous | Intravenous |
| Common Side Effects | Nausea, headache, abdominal pain | Nephrotoxicity, infusion-related reactions |
Mechanism of Action: A Tale of Two Targets
The divergent antifungal activities of fluconazole and amphotericin B stem from their distinct molecular targets within the fungal cell.
Fluconazole: As a triazole antifungal, fluconazole disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol.[1] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[2]
Amphotericin B: This polyene antifungal has a more direct and destructive mechanism. It binds with high affinity to ergosterol already present in the fungal cell membrane.[3] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, such as ions and small organic molecules, leading to cell death.[3]
Below is a diagram illustrating the distinct signaling pathways targeted by each drug.
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges for fluconazole and amphotericin B against various Candida species as reported in several studies.
Table 1: Fluconazole MICs against Candida Species (µg/mL)
| Candida Species | Number of Isolates | MIC₅₀ | MIC₉₀ | MIC Range | Reference(s) |
| C. albicans | 13,338 | 0.5 | 1 | ≤0.25 - ≥64 | [4] |
| C. glabrata | 1,943 | 16 | 32 | ≤0.25 - ≥64 | [4] |
| C. parapsilosis | 2,190 | 2 | 4 | ≤0.25 - ≥64 | [4] |
| C. tropicalis | 1,189 | 2 | 4 | ≤0.25 - ≥64 | [4] |
| C. krusei | 499 | 64 | ≥64 | 8 - ≥64 | [4] |
Table 2: Amphotericin B MICs against Candida Species (µg/mL)
| Candida Species | Number of Isolates | MIC₅₀ | MIC₉₀ | MIC Range | Reference(s) |
| C. albicans | 248 | 0.25 | 0.5 | 0.125 - 1 | [5] |
| C. glabrata | 37 | 0.5 | 1 | 0.25 - 2 | [5] |
| C. parapsilosis | 190 | 0.5 | 1 | 0.125 - 1 | [5] |
| C. tropicalis | 44 | 0.5 | 1 | 0.125 - 1 | [5] |
| C. krusei | 11 | 0.5 | 1 | 0.125 - 1 | [5] |
In Vivo Efficacy: Murine Models of Disseminated Candidiasis
Animal models, particularly murine models of disseminated candidiasis, are crucial for evaluating the in vivo efficacy of antifungal agents. In these models, mice are typically immunosuppressed and then infected intravenously with a standardized inoculum of a Candida species. The efficacy of the antifungal treatment is then assessed by survival rates and the reduction of fungal burden in target organs, such as the kidneys.
A comparative study in a rat model of established systemic candidiasis with clinical isolates of C. tropicalis, C. glabrata, and C. krusei showed that oral fluconazole (at 20 and 80 mg/kg per day for 7 days) reduced both kidney and liver titers of C. tropicalis and C. glabrata and was only slightly inferior to amphotericin B.[2][6] For C. krusei, amphotericin B was more effective than fluconazole in reducing liver titers, while both were ineffective in reducing kidney titers.[2][6]
Another study in normal and neutropenic mice with systemic C. albicans infection found that amphotericin B was more effective than fluconazole in normal mice based on the reduction of C. albicans in the kidneys.[1] In neutropenic mice, the efficacy of amphotericin B was reduced, whereas fluconazole's efficacy remained consistent.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of antifungal efficacy studies.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A2)
The Clinical and Laboratory Standards Institute (CLSI) M27-A2 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[7][8]
Workflow for CLSI M27-A2 Broth Microdilution Assay
Key Steps:
-
Inoculum Preparation: A standardized suspension of the Candida isolate is prepared in sterile saline and adjusted to a 0.5 McFarland standard.[8]
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.[8]
-
Inoculation: The wells are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[8]
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free control well.[9]
In Vivo Murine Model of Disseminated Candidiasis
This model is widely used to assess the efficacy of antifungal agents in a living organism.
Workflow for Murine Model of Disseminated Candidiasis
Key Steps:
-
Immunosuppression: Mice are often rendered neutropenic using agents like cyclophosphamide to increase their susceptibility to infection.[10][11]
-
Infection: A standardized inoculum of a Candida strain is injected into the lateral tail vein of the mice.[12]
-
Treatment: Antifungal therapy is initiated at a specified time post-infection and administered for a defined period.[1]
-
Monitoring and Endpoint: The survival of the mice is monitored daily. At the end of the experiment, or when humane endpoints are reached, the mice are euthanized, and their kidneys (and other organs) are harvested to determine the fungal burden (colony-forming units per gram of tissue).[12]
Conclusion
Fluconazole and amphotericin B remain critical tools in the fight against Candida infections, each with a distinct profile of activity, mechanism of action, and clinical utility. While fluconazole offers the convenience of oral administration and a generally favorable safety profile, its fungistatic nature and the emergence of resistance in certain species, such as C. glabrata and the intrinsic resistance of C. krusei, are significant limitations. Amphotericin B, with its broad-spectrum fungicidal activity and low incidence of resistance, is a potent agent for severe infections, though its use is often tempered by the risk of significant toxicity, particularly nephrotoxicity.[13] The choice between these agents depends on the specific Candida species, the site and severity of infection, and the host's immune status. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in the continued research and development of novel and improved antifungal strategies.
References
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. niaid.nih.gov [niaid.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Modulation of amphotericin B membrane interaction by cholesterol and ergosterol--a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Validating Amidomycin's Primary Molecular Target: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of amidomycin and its primary molecular target, Type I Signal Peptidase (SPase), with alternative inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antibacterial agents.
This compound, a member of the arylomycin class of natural product antibiotics, demonstrates its antibacterial efficacy through the inhibition of bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme in the bacterial general secretory pathway, responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1][2] This process is vital for the proper localization and function of a multitude of extracellular and cell wall proteins, including many virulence factors.[3][4] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting cell wall maintenance and ultimately resulting in bacterial cell lysis.[3]
Comparative Analysis of SPase Inhibitors
To validate and understand the therapeutic potential of targeting SPase, a comparative analysis of various inhibitors is essential. This guide evaluates this compound (represented by the closely related arylomycin A2) alongside other natural and synthetic SPase inhibitors.
| Inhibitor Class | Compound | Target | Mechanism of Action | IC50 (SPase) | MIC (S. epidermidis) |
| Arylomycin (Natural Product) | Arylomycin A2 | Type I Signal Peptidase | Competitive Inhibition | Not Directly Reported (Kd ~0.94 µM for E. coli SPase)[5] | 0.058 - 0.235 µg/mL[6] |
| Arylomycin (Optimized) | G0775 | Type I Signal Peptidase | Covalent Inhibition | Not Directly Reported | 0.06 µg/mL (MRSA)[7] |
| Cyclic Depsipeptide | Krisynomycin | Type I Signal Peptidase | Potent Inhibition | 120 nM[8] | Not Reported |
| Penem (Synthetic) | 5S Penems | Type I Signal Peptidase | Irreversible Inhibition | Potent (Specific values vary by derivative) | Not Reported |
Note: IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Kd (dissociation constant) is a measure of the affinity between a ligand and a protein.
Experimental Validation of this compound's Target
The validation of SPase as the primary molecular target of this compound is supported by several lines of experimental evidence:
-
Direct Binding and Inhibition: Co-crystal structures of arylomycin A2 bound to E. coli SPase provide definitive evidence of direct interaction at the enzyme's active site.[9]
-
Enzymatic Assays: In vitro assays utilizing purified SPase and synthetic substrates demonstrate the inhibitory activity of arylomycins.[8]
-
Resistance Mutations: Bacteria that develop resistance to arylomycins often exhibit mutations in the spsB gene, which encodes for SPase. These mutations can reduce the binding affinity of the inhibitor to its target.
-
Whole-Cell Activity: The antibacterial activity of this compound, as measured by MIC values, correlates with its ability to inhibit SPase in cellular contexts.[6]
Experimental Protocols
In Vitro SPase Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of purified SPase in the presence of an inhibitor.
Materials:
-
Purified bacterial Type I Signal Peptidase (SPase)
-
FRET-based peptide substrate with a fluorophore and a quencher separated by the SPase cleavage site.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of purified SPase to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET-based substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
The rate of substrate cleavage is proportional to the fluorescence signal.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus epidermidis)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds (e.g., this compound)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compound in MHB in the wells of a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader to determine the extent of bacterial growth.
Visualizing the Impact of SPase Inhibition
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for the validation of this compound's SPase inhibition.
Caption: Consequence of Type I Signal Peptidase inhibition by this compound.
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not just an antibiotic target: exploring the role of type I signal peptidase in bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. Broadening the Spectrum of β-Lactam Antibiotics through Inhibition of Signal Peptidase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Amidomycin and Valinomycin Ionophoric Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the ionophoric activity of compounds like Amidomycin and Valinomycin is critical for applications ranging from basic cell biology research to the development of novel therapeutics. This guide provides a comparative analysis of these two cyclic depsipeptide ionophores, summarizing available quantitative data, detailing established experimental protocols for their characterization, and visualizing key concepts.
Introduction to this compound and Valinomycin
Valinomycin, a well-characterized ionophore isolated from Streptomyces fulvissimus, is a dodecadepsipeptide renowned for its exceptional selectivity for potassium ions (K⁺).[1][2] Its ability to transport K⁺ across biological membranes has made it an invaluable tool in cell biology and a benchmark for ionophore studies.[3][4] this compound, also a cyclic depsipeptide, shares structural similarities with Valinomycin. However, detailed experimental data on its ionophoric activity, particularly its ion selectivity and transport efficiency, are not as readily available in the scientific literature. This guide aims to consolidate the existing knowledge on Valinomycin and provide a framework for the systematic evaluation of this compound's ionophoric properties.
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative data for this compound's ionophoric activity, the following table primarily details the well-established properties of Valinomycin. This serves as a benchmark for the proposed experimental evaluation of this compound.
| Property | Valinomycin | This compound |
| Structure | Cyclic Dodecadepsipeptide | Cyclic Octadepsipeptide |
| Molecular Formula | C₅₄H₉₀N₆O₁₈ | C₄₀H₆₈N₄O₁₂ |
| Primary Ion Selectivity | K⁺ | Presumed to be K⁺, but requires experimental confirmation |
| Selectivity Ratio (K⁺/Na⁺) | ~10,000:1[1] | Not Experimentally Determined |
| Mechanism of Action | Mobile Carrier[5] | Presumed to be Mobile Carrier |
| Effect on Mitochondrial Membrane Potential | Depolarization (in the presence of K⁺)[6] | Not Experimentally Determined |
Experimental Protocols
To facilitate a direct comparative analysis of this compound and Valinomycin, the following detailed experimental protocols are provided. These methods are standard in the field for characterizing ionophore activity.
Determination of Ion Selectivity using Ion-Selective Electrodes (ISE)
This protocol determines the preference of an ionophore for different ions.
Materials:
-
This compound and Valinomycin stock solutions (e.g., 10 mM in DMSO)
-
Polyvinyl chloride (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF)
-
Ag/AgCl reference electrodes
-
High-impedance potentiometer
-
Aqueous solutions of various chloride salts (e.g., KCl, NaCl, LiCl, RbCl, CsCl) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M)
Procedure:
-
Membrane Preparation:
-
Dissolve PVC, plasticizer, the ionophore (Valinomycin or this compound), and KTpClPB in THF to form a homogenous solution. A typical composition is 33% PVC, 66% plasticizer, 1% ionophore, and 0.5% KTpClPB by weight.
-
Cast the solution into a glass ring on a glass plate and allow the THF to evaporate slowly over 24-48 hours to form a thin membrane.
-
Cut out small discs from the membrane and mount them into ISE bodies.
-
-
ISE Assembly:
-
Fill the ISE body with an internal filling solution (e.g., 0.1 M KCl).
-
Insert an Ag/AgCl electrode into the filling solution.
-
-
Potentiometric Measurements (Fixed Interference Method):
-
Immerse the prepared ion-selective electrode and a reference electrode in a solution containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl).
-
Add small aliquots of the primary ion solution (e.g., KCl) in increasing concentrations.
-
Record the potential (EMF) after each addition, allowing the reading to stabilize.
-
Plot the EMF versus the logarithm of the primary ion activity.
-
-
Calculation of Selectivity Coefficient (Kpot):
-
The selectivity coefficient can be calculated from the intersection of the two linear portions of the calibration curve using the Nikolsky-Eisenman equation.
-
Measurement of Ion Transport using Fluorescence Spectroscopy
This protocol utilizes a fluorescent dye sensitive to K⁺ to monitor ionophore-mediated transport across liposome membranes.
Materials:
-
This compound and Valinomycin stock solutions
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)
-
Potassium-sensitive fluorescent dye (e.g., PBFI, AM)
-
HEPES buffer
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Dissolve phospholipids in chloroform, evaporate the solvent under nitrogen to form a thin lipid film.
-
Hydrate the film with a high-potassium buffer containing the fluorescent dye.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form unilamellar vesicles.
-
-
Removal of External Dye:
-
Pass the liposome suspension through a size-exclusion chromatography column equilibrated with a high-sodium, low-potassium buffer to remove the dye from the external solution.
-
-
Fluorescence Measurement:
-
Place the liposome suspension in a cuvette in the fluorometer.
-
Obtain a baseline fluorescence reading.
-
Add a small aliquot of the ionophore (this compound or Valinomycin) stock solution to the cuvette and immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates the influx of K⁺ into the liposomes, facilitated by the ionophore.
-
-
Data Analysis:
-
The initial rate of fluorescence increase is proportional to the ion transport rate. Compare the rates obtained for this compound and Valinomycin at the same concentration.
-
Assessment of Mitochondrial Membrane Potential
This protocol evaluates the effect of the ionophores on the mitochondrial membrane potential in living cells.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound and Valinomycin stock solutions
-
Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1, TMRE)
-
Flow cytometer or fluorescence microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Culture the cells to a suitable confluency in a multi-well plate.
-
-
Dye Loading:
-
Incubate the cells with the mitochondrial membrane potential-sensitive dye according to the manufacturer's instructions.
-
-
Ionophore Treatment:
-
Treat the dye-loaded cells with different concentrations of this compound or Valinomycin for a specified period. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., CCCP).
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. For JC-1, healthy mitochondria with a high membrane potential will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer. Quantify the shift in fluorescence from red to green to determine the percentage of cells with depolarized mitochondria.
-
-
Data Comparison:
-
Compare the dose-dependent effects of this compound and Valinomycin on mitochondrial membrane potential.
-
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of a mobile carrier ionophore like Valinomycin.
Caption: Workflow for measuring ion transport using a fluorescence assay.
Caption: Signaling pathway of ionophore-induced mitochondrial depolarization.
Conclusion
Valinomycin serves as a gold standard for potassium-selective ionophores, with a wealth of data supporting its high selectivity and mobile carrier mechanism. While this compound is structurally related, a comprehensive understanding of its ionophoric activity requires further experimental investigation. The protocols detailed in this guide provide a robust framework for researchers to systematically characterize this compound's ion selectivity, transport kinetics, and cellular effects, enabling a direct and meaningful comparison with Valinomycin. Such studies will be instrumental in elucidating the structure-activity relationships of this class of cyclic depsipeptides and could pave the way for their novel applications in research and medicine.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. epub.jku.at [epub.jku.at]
- 3. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Connecting the conformational behavior of cyclic octadepsipeptides with their ionophoric property and membrane permeability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The amnestic agent anisomycin disrupts intrinsic membrane properties of hippocampal neurons via a loss of cellular energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based fluorescence screen for K+ channels and transporters using an extracellular triazacryptand-based K+ sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Novel Antibiotics in a Murine Model: A Comparative Analysis
A note on the availability of data: Publicly available research on the in vivo efficacy of a compound specifically named "Amidomycin" in murine models is limited. Therefore, this guide will utilize data from a comparable novel antibiotic, ACHN-490 , a next-generation aminoglycoside, to illustrate the principles of presenting a comparative in vivo efficacy study. The data and protocols presented here are based on published studies of ACHN-490 and serve as a template for researchers in the field of drug development.
This guide provides a comparative analysis of the in vivo efficacy of ACHN-490 against other aminoglycosides in established murine infection models. The objective is to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals, supported by detailed experimental protocols and visual representations of the underlying biological and experimental processes.
Comparative Efficacy Data
The in vivo efficacy of ACHN-490 was evaluated in two distinct murine infection models: the septicemia model and the neutropenic thigh model. These models are designed to mimic systemic and localized bacterial infections, respectively, providing a comprehensive assessment of a new antibiotic's potential clinical utility. The performance of ACHN-490 was compared against established aminoglycosides, gentamicin and amikacin.
Murine Septicemia Model: Survival Rates
The septicemia model assesses the ability of an antibiotic to protect against mortality from a systemic infection. In this model, mice were infected with a lethal dose of pathogenic bacteria and subsequently treated with the test compounds. The primary endpoint is the 50% effective dose (ED₅₀), which represents the dose of the antibiotic required to protect 50% of the infected animals from death.
Table 1: Comparative Efficacy (ED₅₀) in Murine Septicemia Model
| Pathogen | ACHN-490 (mg/kg) | Gentamicin (mg/kg) | Amikacin (mg/kg) |
| E. coli ATCC 25922 | 0.6[1] | 0.7[1] | 2.5[1] |
| P. aeruginosa ATCC 27853 | 8.3[1] | 5.2[1] | 22.4[1] |
Lower ED₅₀ values indicate greater potency.
Murine Neutropenic Thigh Model: Bacterial Load Reduction
The neutropenic thigh model is used to evaluate the bactericidal or bacteriostatic activity of an antibiotic at the site of a deep-seated infection. In this model, mice are rendered neutropenic to mimic an immunocompromised state and are then infected intramuscularly. The efficacy is measured by the reduction in bacterial colony-forming units (CFU) in the infected thigh muscle after treatment. The static dose is the dose required to prevent bacterial growth (i.e., no change in CFU) over the treatment period.
Table 2: Comparative Efficacy (Static Dose) in Murine Neutropenic Thigh Model
| Pathogen Strain (Resistance Profile) | ACHN-490 (mg/kg) | Gentamicin (mg/kg) |
| Gentamicin-sensitive Enterobacteriaceae | Comparable to Gentamicin[1] | Not specified |
| Gentamicin-resistant Enterobacteriaceae | 12 - 64[1] | No response[1] |
| Methicillin-resistant S. aureus (MRSA) | Comparable to Gentamicin[1] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following protocols are based on the methodologies described in the efficacy studies of ACHN-490.[1]
Murine Septicemia Model Protocol
-
Animal Model: Male CD-1 mice (24 ± 2 g) are used for this model.
-
Infection: Mice are inoculated intraperitoneally with a bacterial suspension containing 90-100% lethal dose (LD₉₀₋₁₀₀) of either E. coli ATCC 25922 or P. aeruginosa ATCC 27853. The inoculum is prepared in brain heart infusion broth with 5% mucin to enhance virulence.
-
Treatment: One hour post-inoculation, the antibiotic (ACHN-490, gentamicin, or amikacin) or a vehicle control is administered via subcutaneous injection. A range of doses is tested to determine the dose-response relationship.
-
Endpoint: Mortality is recorded daily for 7 days post-infection. The ED₅₀ is calculated from the survival data.
Murine Neutropenic Thigh Model Protocol
-
Animal Model: Mice are rendered neutropenic through the administration of cyclophosphamide prior to infection. This mimics the immunocompromised state of certain patient populations.
-
Infection: A defined inoculum of the test pathogen is injected into the thigh muscle of the neutropenic mice.
-
Treatment: Treatment with the test antibiotic or vehicle control is initiated at a specified time point post-infection.
-
Endpoint: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate culture media to determine the bacterial load (CFU/thigh). The static dose is determined by identifying the dose at which there is no net change in the bacterial count compared to the initial inoculum.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for communicating complex biological pathways and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate the mechanism of action of aminoglycosides and the experimental workflow of an in vivo efficacy study.
Aminoglycoside Signaling Pathway
Aminoglycosides, such as ACHN-490, exert their antibacterial effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis. This diagram illustrates the key steps in this process.
Caption: Mechanism of action for aminoglycoside antibiotics.
Experimental Workflow for In Vivo Efficacy Validation
This diagram outlines the key steps involved in conducting a murine model-based in vivo efficacy study, from animal preparation to data analysis.
Caption: Workflow for a murine in vivo efficacy study.
References
A Head-to-Head Comparison of Amide-Containing Antifungal Analogs' Potency
In the quest for novel and more effective antifungal agents, researchers have extensively explored various chemical scaffolds, with amide-containing compounds emerging as a promising area of investigation. This guide provides a head-to-head comparison of the antifungal potency of different classes of amide-bearing analogs, supported by experimental data from preclinical studies. The focus is on analogs of pseudomycin B and other relevant amide derivatives, offering insights for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Comparative Antifungal Activity
The in vitro antifungal potency of various amide-containing analogs has been evaluated against a range of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a standard measure of antifungal activity. The tables below summarize the MIC values for different analogs against key fungal species.
Table 1: Antifungal Activity of 3-Amido Pseudomycin B Analogs
| Compound | Candida spp. (MIC in µg/mL) | Cryptococcus spp. (MIC in µg/mL) | Aspergillus spp. (MIC in µg/mL) |
| LY448212 (4e) | Good in vitro activity | Good in vitro activity | - |
| LY448731 (5b) | Good in vitro activity | Good in vitro activity | Improved potency |
Data synthesized from studies on 3-amido pseudomycin B analogs, which have shown promising in vitro and in vivo activities against Candida and Cryptococcus species. Notably, certain dimethylamino termini bearing 3-amides, such as 5b, demonstrated enhanced potency against Aspergillus in vitro.[1]
Table 2: Antifungal Activity of 8-Amido Pseudomycin B Analogs
| Compound Class | Candida albicans (Activity) | Aspergillus fumigatus (Activity) | Cryptococcus neoformans (Activity) |
| 8-amidopseudomycin analogues | Good in vitro activity | Good in vitro activity | Good in vitro activity |
A series of 12 8-amidopseudomycin analogs were synthesized and exhibited good in vitro antifungal activities against a panel of pathogenic fungi.[2]
Table 3: Antifungal Activity of Amide Derivatives Containing Cyclopropane
| Compound | Candida albicans (MIC80 in µg/mL) |
| F8 | 16 |
| F24 | 16 |
| F42 | 16 |
| Fluconazole (Control) | 2 |
In a study of fifty-three amide derivatives containing cyclopropane, compounds F8, F24, and F42 showed promising antifungal activity against Candida albicans with a Minimum Inhibitory Concentration required to inhibit 80% of fungal growth (MIC80) of 16 µg/mL.[3]
Experimental Protocols
The determination of antifungal potency for these amide-containing analogs generally follows standardized microdilution methods. Below is a detailed methodology representative of the key experiments cited.
In Vitro Susceptibility Testing (Microdilution Method)
-
Fungal Strains: Clinically relevant fungal strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus are used.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, often corresponding to a concentration of 10^6 to 10^8 colony-forming units (CFU)/mL.
-
Drug Preparation: The test compounds (amide analogs) and control antifungal agents (e.g., fluconazole, amphotericin B) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI 1640 medium) in 96-well microtiter plates.
-
Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. For some studies, a spectrophotometric reading is taken to determine the concentration that inhibits a certain percentage of growth (e.g., MIC80).
General Workflow for Antifungal Drug Discovery and Evaluation
The process of identifying and validating new antifungal agents, such as novel amide-containing analogs, follows a structured workflow. This process begins with the synthesis of new chemical entities and progresses through a series of in vitro and in vivo evaluations.
Caption: A generalized workflow for the discovery and evaluation of novel antifungal compounds.
Mechanism of Action Insights
While the precise mechanism of action for all novel amide-containing analogs is an area of ongoing research, many antifungal agents target essential components of the fungal cell. The primary mechanisms of action for established antifungal drug classes include:
-
Inhibition of Ergosterol Synthesis: Azoles, a major class of antifungals, inhibit the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] This disruption leads to a dysfunctional cell membrane and ultimately cell death.
-
Direct Membrane Disruption: Polyenes, such as amphotericin B, bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular components and cell lysis.[5][6][7]
-
Inhibition of Cell Wall Synthesis: Echinocandins target the enzyme (1,3)-β-D-glucan synthase, inhibiting the synthesis of β-glucan, an essential polymer in the fungal cell wall.[5][8] This weakens the cell wall, leading to osmotic instability and cell death.
-
Inhibition of Protein and Nucleic Acid Synthesis: Some antifungals, like flucytosine, act as antimetabolites, interfering with the synthesis of nucleic acids and proteins within the fungal cell.[4][5][6]
The novel amide-containing analogs discussed in this guide likely exert their antifungal effects through one or more of these established mechanisms, or potentially through novel targets, which warrants further investigation. For instance, molecular docking studies of some cyclopropane-containing amide derivatives suggest a good affinity with the potential antifungal drug target CYP51 protein, which is involved in ergosterol biosynthesis.[3]
This comparative guide highlights the potential of diverse amide-containing chemical scaffolds in the development of new antifungal therapies. The presented data and experimental context provide a valuable resource for researchers aiming to build upon these findings and design the next generation of antifungal agents.
References
- 1. Syntheses and antifungal activities of novel 3-amido bearing pseudomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Amido-Bearing pseudomycin B (PSB) analogue: novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Fungal Keratitis Medication: Antifungal agents [emedicine.medscape.com]
- 8. mdpi.com [mdpi.com]
Assessing the Development of Fungal Resistance to Amidomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance is a critical global health threat, necessitating the continuous development and evaluation of novel antifungal agents. Amidomycin, a cyclodepsipeptide antibiotic, presents a potentially unique mechanism of action against pathogenic fungi. This guide provides a framework for assessing the development of fungal resistance to this compound by comparing its hypothetical resistance profile to that of established antifungal drug classes. Due to the limited specific data on this compound resistance, this document outlines the established principles and experimental protocols used to evaluate antifungal resistance, providing a roadmap for future research on this and other novel compounds.
This compound's structural similarity to valinomycin, a known potassium ionophore, strongly suggests that its primary antifungal activity arises from the disruption of the fungal cell membrane's ion gradient. This mechanism is distinct from the three major classes of antifungal drugs currently in clinical use: azoles, polyenes, and echinocandins. Understanding these differences is key to anticipating and studying potential resistance mechanisms.
Comparative Analysis of Antifungal Agents
This section compares the mechanism of action and known resistance mechanisms of this compound (hypothesized) with the three main classes of antifungal drugs.
| Antifungal Class | Mechanism of Action | Common Mechanisms of Acquired Resistance |
| This compound (Hypothesized) | Acts as a potassium (K+) ionophore, binding to K+ ions and transporting them across the fungal cell membrane, disrupting the essential membrane potential and ion gradients, leading to cell death. | - Alterations in membrane composition to reduce drug binding or transport.- Upregulation of efflux pumps to remove the drug from the cell.- Modifications to intracellular ion homeostasis mechanisms to counteract the ionophore's effect. |
| Azoles (e.g., Fluconazole) | Inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] | - Point mutations in or overexpression of the ERG11 gene, reducing the drug's binding affinity to its target.[1][2]- Increased expression of drug efflux pumps (both ATP-binding cassette and major facilitator superfamily transporters) that actively remove the drug from the cell.[1][2] |
| Polyenes (e.g., Amphotericin B) | Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[3] | - Alterations in the ergosterol biosynthesis pathway, leading to a reduction of ergosterol in the cell membrane, thus decreasing the drug's target.[3]- Production of extracellular vesicles that can bind and sequester the drug. |
| Echinocandins (e.g., Caspofungin) | Inhibit the enzyme β-(1,3)-D-glucan synthase (encoded by the FKS genes), which is responsible for synthesizing a key component of the fungal cell wall, leading to cell wall stress and lysis.[4] | - Point mutations in the "hot spot" regions of the FKS1 or FKS2 genes, which alter the drug's target and reduce its sensitivity.[4] |
Quantitative Assessment of Antifungal Resistance
The development of resistance is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The tables below present the interpretive breakpoints for fluconazole against Candida albicans and amphotericin B against Aspergillus fumigatus, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are used to classify isolates as susceptible (S), susceptible-dose dependent (SDD) or intermediate (I), or resistant (R).
Table 1: CLSI and EUCAST MIC Interpretive Breakpoints for Candida albicans against Fluconazole (µg/mL)
| Organism | Antifungal | CLSI Breakpoints | EUCAST Breakpoints |
| Candida albicans | Fluconazole | S: ≤2SDD: 4R: ≥8 | S: ≤2R: >2 |
Source: CLSI M60, EUCAST Breakpoint Tables[2][4][5]
Table 2: CLSI and EUCAST MIC Interpretive Breakpoints for Aspergillus fumigatus against Amphotericin B (µg/mL)
| Organism | Antifungal | CLSI Breakpoints | EUCAST Breakpoints |
| Aspergillus fumigatus | Amphotericin B | S: ≤1R: ≥2 | S: ≤1R: >1 |
Source: CLSI M61, EUCAST Breakpoint Tables[6][7]
Experimental Protocols for Assessing Antifungal Resistance
The following are detailed methodologies for key experiments used to assess the development of fungal resistance.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27 (for yeasts) and EUCAST E.DEF 7.3.2 (for yeasts) guidelines.[8][9][10][11][12][13][14][15]
a. Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of fungal cells in sterile saline from 3-5 colonies.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Further dilute the suspension in the appropriate broth medium (RPMI-1640) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microdilution plate.
b. Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO for this compound).
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microdilution plate to obtain a range of concentrations.
c. Incubation:
-
Inoculate each well of the microdilution plate with the prepared fungal suspension.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
d. Endpoint Reading:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
For azoles, the endpoint is typically a 50% reduction in turbidity, while for polyenes, it is complete inhibition of visible growth. The appropriate endpoint for this compound would need to be determined empirically.
Molecular Characterization of Resistance Mechanisms
a. DNA Sequencing of Target Genes:
-
Design primers to amplify the gene(s) encoding the putative target of the antifungal agent. For this compound, this would involve identifying and targeting genes related to membrane transport or ion homeostasis. For established drugs, this includes ERG11 for azoles and FKS1/2 for echinocandins.
-
Perform Polymerase Chain Reaction (PCR) to amplify the target gene(s) from both susceptible and resistant fungal isolates.
-
Sequence the PCR products and compare the sequences to identify any mutations that may confer resistance.
b. Gene Expression Analysis (qRT-PCR):
-
Culture susceptible and resistant fungal isolates in the presence and absence of sub-inhibitory concentrations of the antifungal agent.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for genes encoding efflux pumps (e.g., CDR1, MDR1) or the drug target to quantify their expression levels. Upregulation of these genes in resistant isolates is indicative of a resistance mechanism.
Visualizing Resistance Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in fungal resistance and a typical experimental workflow for assessing resistance.
Caption: Experimental workflow for assessing antifungal resistance.
Caption: Mechanisms of azole resistance in fungi.
Caption: Mechanisms of polyene resistance in fungi.
Caption: Mechanisms of echinocandin resistance in fungi.
Caption: Hypothetical mechanisms of this compound resistance.
Conclusion
While specific data on the development of fungal resistance to this compound is currently lacking, this guide provides a comprehensive framework for its assessment. By understanding its probable mechanism of action as a potassium ionophore and comparing it to established antifungal classes, researchers can anticipate potential resistance pathways. The detailed experimental protocols outlined here, based on internationally recognized standards, offer a clear methodology for determining the susceptibility of fungal pathogens to this compound and for investigating the molecular basis of any observed resistance. The systematic application of these phenotypic and genotypic approaches will be crucial in evaluating the long-term viability of this compound as a potential new antifungal therapeutic. Further research, including experimental evolution studies and analysis of clinical isolates (should the compound progress to that stage), will be essential to fully characterize its resistance profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. scribd.com [scribd.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. scribd.com [scribd.com]
Benchmarking Amidomycin's Safety Profile: A Comparative Guide for Researchers
Amidomycin, a depsipeptide antibiotic, presents a unique case in the landscape of ionophoric compounds. While its structural and biological activities have been characterized, a comprehensive public safety profile remains largely undefined. This guide provides a comparative analysis of this compound against other well-established ionophores—Monensin, Valinomycin, and Nigericin—to offer a foundational safety benchmark for researchers, scientists, and drug development professionals. Due to the limited direct toxicological data for this compound, this comparison relies on the known safety profiles of these analogous ionophores to infer a potential safety landscape and highlight critical areas for future investigation.
Executive Summary of Comparative Safety Data
The following tables summarize the available quantitative safety data for Monensin, Valinomycin, and Nigericin. It is crucial to note the absence of publicly available, peer-reviewed safety data for this compound. The data presented for the comparator ionophores has been compiled from various sources and should be interpreted within the context of the specific experimental conditions cited.
| Ionophore | Test | Species | Route of Administration | LD50 (mg/kg) |
| Monensin | Acute | Rat | Oral | 100[1] |
| Acute | Mouse | Oral | 43.8[1] | |
| Acute | Cattle | Oral | 20 - 80[2] | |
| Acute | Horse | Oral | 2 - 3[2] | |
| Acute | Dog | Oral | 20[2] | |
| Valinomycin | Acute | Data Not Available | - | - |
| Nigericin | Acute | Data Not Available | - | - |
Table 1: Comparative Acute Toxicity (LD50) of Selected Ionophores. This table highlights the lethal dose for 50% of the test population for Monensin across various species. A significant gap in publicly available LD50 data exists for Valinomycin and Nigericin, and there is no available data for this compound.
| Ionophore | Cell Line | Assay | IC50 (µM) |
| Monensin | SH-SY5Y (Neuroblastoma) | XTT | 16[3] |
| P. falciparum (Malaria parasite) | pLDH | 0.5 - 1.0[4] | |
| Valinomycin | Data Not Available | - | - |
| Nigericin | P. falciparum (Malaria parasite) | pLDH | 1.8 - 1.9[4] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Selected Ionophores. This table presents the half-maximal inhibitory concentration of Monensin and Nigericin on different cell lines. The lack of standardized reporting across various studies makes direct comparison challenging. No peer-reviewed IC50 data for this compound was found.
Mechanism of Action: A Common Thread with Crucial Differences
Ionophores are characterized by their ability to transport ions across biological membranes, thereby disrupting the natural ion gradients essential for cellular function. This shared mechanism underlies both their therapeutic efficacy and their potential toxicity.
This compound , as a depsipeptide, is structurally related to Valinomycin. While its precise ionophoric activity and selectivity are not extensively documented in recent literature, it is presumed to function in a manner analogous to other depsipeptide ionophores.
Monensin and Nigericin are carboxylic ionophores that act as antiporters, exchanging a proton for a cation (e.g., Na+/H+ for Monensin and K+/H+ for Nigericin). This disrupts both the cation gradient and intracellular pH.
Valinomycin , a neutral depsipeptide ionophore, selectively binds to potassium ions, forming a complex that diffuses across the cell membrane. This leads to a net efflux of potassium, causing hyperpolarization of the membrane and disruption of the membrane potential.
The differences in ion selectivity and transport mechanisms likely contribute to the varying toxicity profiles observed among these compounds.
Experimental Protocols for Safety Assessment
For researchers investigating the safety profile of this compound or other novel ionophores, a standardized set of experimental protocols is essential. The following methodologies are based on established OECD guidelines and common laboratory practices.
In Vitro Cytotoxicity Assessment
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5][6][7][8]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound) and control ionophores for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
2. Neutral Red Uptake (NRU) Assay
The NRU assay is another common method for determining cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][10][11][12][13]
-
Principle: The dye is taken up by viable cells through active transport and accumulates in the lysosomes. The amount of retained dye is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Neutral Red Incubation: After compound exposure, incubate the cells with a medium containing neutral red for approximately 2-3 hours.
-
Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol and acetic acid).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Calculate cell viability and determine the IC50 value.
-
In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 420)
This guideline provides a method for determining the acute oral toxicity of a substance using a fixed-dose procedure, which aims to reduce the number of animals used and minimize suffering.[14][15][16][17][18][19][20]
-
Principle: The test involves administering the substance at one of a series of fixed dose levels to a small number of animals and observing them for signs of toxicity and mortality.
-
Protocol Outline:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females).
-
Dose Level Selection: Based on a sighting study, select an initial dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: Administer the test substance as a single oral dose via gavage.
-
Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes over a 14-day period.
-
Stepwise Dosing: Depending on the outcome at the initial dose, dose additional animals at higher or lower fixed doses to identify the dose that causes evident toxicity or mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of ionophore mechanisms and safety testing, the following diagrams have been generated using Graphviz.
Caption: General mechanism of ionophore action.
Caption: In vitro cytotoxicity testing workflow.
Conclusion and Future Directions
The current body of public knowledge presents a significant gap in the safety and toxicity profile of this compound. While its structural similarity to Valinomycin provides some basis for inferring its mechanism of action, dedicated toxicological studies are imperative. By employing the standardized in vitro and in vivo protocols outlined in this guide, researchers can begin to systematically characterize the safety of this compound.
A direct comparison with well-studied ionophores like Monensin, Valinomycin, and Nigericin will be crucial in establishing a relative safety index. Future research should prioritize determining the LD50 of this compound in relevant animal models and its IC50 and CC50 (cytotoxic concentration for 50% of cells) on a panel of cancerous and non-cancerous cell lines. This data will be fundamental for any further development of this compound for therapeutic or other applications. The diagrams provided offer a visual framework for understanding the underlying mechanisms and the experimental approaches required to fill these critical knowledge gaps.
References
- 1. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. iivs.org [iivs.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 18. youtube.com [youtube.com]
- 19. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 20. scribd.com [scribd.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Amidomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Amidomycin, a crucial aspect of laboratory safety and chemical handling. Following these procedural steps will help mitigate risks and ensure compliance with safety regulations.
This compound: Key Safety and Chemical Data
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C40H68N4O12[1] |
| Molecular Weight | 796.99 g/mol [1] |
| Appearance | Needles from dilute ethanol or petr ether[1] |
| Melting Point | 192°C[1] |
| Solubility | Practically insoluble in water. Readily soluble in most organic solvents.[1] |
| Acute Toxicity (Oral) | Acute toxicity estimate Oral - 750 mg/kg |
| Carcinogenicity | Suspected of causing cancer (Category 2) |
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound, it is crucial to utilize appropriate personal protective equipment to minimize exposure.
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Use safety glasses or goggles.
-
Face Protection: A face shield may be necessary for certain operations.
Always wash your hands thoroughly after handling the substance and change any contaminated clothing immediately.[2]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
- Label a dedicated, sealed container for this compound waste.
- Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's safety protocols.
2. In-Lab Decontamination (If Applicable):
- No specific in-lab decontamination protocols for this compound were found in the provided search results. Therefore, direct disposal of the pure substance or contaminated materials is the recommended course of action.
3. Packaging for Disposal:
- Ensure the waste container is securely sealed to prevent leakage.
- Clearly label the container with the contents ("this compound Waste") and any relevant hazard symbols (e.g., "Toxic," "Carcinogen").
4. Storage Pending Disposal:
- Store the sealed waste container in a designated, secure area away from incompatible materials.
- The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
- Arrange for pickup and disposal by a licensed chemical waste management company.
- Provide the waste management company with the Safety Data Sheet (SDS) for this compound.
For unused or expired medicines in a non-laboratory setting, the FDA recommends using a drug take-back program if available.[3][4] If a take-back program is not an option, the medication can be disposed of in the household trash by following these steps:
-
Mix it with an undesirable substance such as dirt, cat litter, or used coffee grounds.[5][6]
-
Place the mixture in a sealed plastic bag or other sealable container.[5][6]
-
Dispose of the container in the household trash.[5]
-
Scratch out all personal information on the empty prescription bottle before recycling or discarding it.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste like this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. This compound [drugfuture.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 4. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling Amidomycin
Disclaimer: No specific Safety Data Sheet (SDS) for Amidomycin was located in the available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals and cytotoxic agents in a laboratory setting. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to directly address operational questions regarding personal protective equipment (PPE), handling, and disposal.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to potentially hazardous substances. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. Change the outer glove regularly or immediately if contaminated, torn, or punctured.[1] |
| Body Protection | Disposable Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles and a face shield to protect the eyes and face from splashes or aerosols.[2][3] |
| Respiratory Protection | N95 Respirator | An N95 or higher-level respirator should be used to prevent inhalation of aerosols or fine particles, especially during procedures that may generate them.[3][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contamination out of the work area.[3] |
Experimental Protocols: Safe Handling and Operational Plans
Adherence to strict protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated, restricted-access area, such as a chemical fume hood or a Class II biological safety cabinet, to contain any potential aerosols or spills.[1]
-
Personal Hygiene: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[1] Wash hands thoroughly before donning and after removing PPE.[1]
-
Weighing: When weighing the compound, do so in a containment device to prevent the dispersal of powder.
-
Reconstitution: If reconstituting the compound, use a closed system to minimize aerosol generation.
2. Spill Management:
In the event of a spill, follow these steps immediately:
-
Alert Personnel: Notify others in the area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above.
-
Contain the Spill: Use absorbent pads or spill pillows to contain the spill. For powdered spills, gently cover with a damp cloth or absorbent material to avoid making the powder airborne.
-
Clean the Area: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent and water.
-
Dispose of Waste: All materials used for cleanup (absorbent pads, cloths, contaminated PPE) must be disposed of as hazardous waste.[5]
3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste generated from the handling of this compound, including unused compounds, contaminated labware, and used PPE, must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containment: Place solid waste in a designated, labeled, leak-proof, and puncture-resistant container. Liquid waste should be collected in a labeled, sealed, and compatible waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Chemical Waste" and the specific contents.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[7][8]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 3. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. mfimedical.com [mfimedical.com]
- 5. mitosol.com [mitosol.com]
- 6. fishersci.com [fishersci.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. icahn.mssm.edu [icahn.mssm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
